Product packaging for 5'-Fluoroindirubinoxime(Cat. No.:)

5'-Fluoroindirubinoxime

Cat. No.: B1662627
M. Wt: 295.27 g/mol
InChI Key: LAPHNLUPQPQSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PD 082106 is an inhibitor of FMS-related tyrosine kinase 3 (FLT3;  IC50 = 0.015 µM, respectively) and a derivative of indirubin. It is selective for FLT3 over Met, Ron, EGFR, and the insulin receptor (IC50s = >10 µM for all) but does inhibit DRAK2 (IC50 = 0.62 µM), as well as VEGFR2 and Aurora A (IC50s = 1.53 and 1.27 µM, respectively). PD 082106 inhibits proliferation of A549 lung, SNU-638 stomach, HT-1080 fibrosarcoma, HL-60 leukemia, and MCF-7 breast cancer cells with IC50 values of 13, 2.1, 3.4, 89, and 9 µM, respectively, but does not inhibit proliferation of Col 2 colon cancer cells. It also inhibits proliferation of (IC50 = 5.1 µM), and induces apoptosis in, K-Ras-transformed RK3D rat kidney epithelial (RK3E-ras) cells and reduces tumor growth in RK3E-ras flank and oral tumor models. PD 082106 is active against the parasite T. gondii (ID50 = 0.52 µM) with a toxic dose value (TD50) of 61 µM.>Inhibitor of FMS-like receptor tyrosine kinase-3 (FLT3) (IC50 = 15 nM). Displays selectivity for FLT3 against 6 other kinases including EGFR. Displays antiproliferative activity against the MV4; 11 cell line (expressing constitutively active FLT3) and a number of cancer cell lines, including SNU-638 (stomach carcinoma) and HT-1080 (fibrosarcoma).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10FN3O2 B1662627 5'-Fluoroindirubinoxime

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPHNLUPQPQSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5'-Fluoroindirubinoxime: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of indirubin, a natural product isolated from Indigofera species. It has emerged as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activities, and relevant experimental methodologies for this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound is characterized by an indirubin core structure with a fluorine atom substituted at the 5' position of one of the indole rings and an oxime group at the 3-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Identifier Value Reference
IUPAC Name 5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol[1]
Molecular Formula C₁₆H₁₀FN₃O₂[1][2]
Molecular Weight 295.27 g/mol [1][2]
CAS Number 861214-33-7[2]
SMILES C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O[1]
InChI Key LAPHNLUPQPQSKF-UHFFFAOYSA-N[1]
Property Value Reference
Appearance Crystalline solid[3]
Solubility Soluble in DMSO. Insoluble in water and ethanol.[3][4]
Storage Store at -20°C as a powder and at -80°C in solvent.[5]

Pharmacological Properties

This compound is a potent inhibitor of FLT3 kinase and exhibits significant antiproliferative activity against various cancer cell lines.

Kinase Inhibitory Activity
Target Kinase IC₅₀ (nM) Reference
FLT315[4][5]
VEGFR21530
Aurora A1270

Further kinase selectivity profiling is recommended to fully characterize the specificity of this compound.

Antiproliferative Activity
Cell Line Cancer Type IC₅₀ (µM) Reference
MV4;11 (FLT3-ITD)Acute Myeloid Leukemia0.072
RS4;11 (FLT3-WT)Acute Myeloid Leukemia>10
A549Lung Cancer13[3]
SNU-638Stomach Cancer2.1[3]
HT-1080Fibrosarcoma3.4[3]
HL-60Leukemia89[3]
MCF-7Breast Cancer9[3]
Col 2Colon Cancer>50[3]
RK3E-rasRat Kidney Epithelial (K-Ras transformed)5.1[3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the FLT3 receptor tyrosine kinase. In AML, activating mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, promoting cell proliferation and survival. By inhibiting FLT3, this compound effectively blocks these pro-survival signals.

FLT3 Signaling Pathway

FLT3_Signaling cluster_downstream Downstream Signaling FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras FIO This compound FIO->FLT3 Apoptosis Apoptosis FIO->Apoptosis G0G1_Arrest G0/G1 Cell Cycle Arrest FIO->G0G1_Arrest Proliferation Cell Proliferation & Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of FLT3 signaling by this compound.

Experimental Protocols

The following are generalized protocols for key experiments related to the evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of indirubin derivatives often involves the condensation of an isatin derivative with an indoxyl derivative. For this compound, this would likely involve the reaction of 5-fluoro-isatin with indoxyl, followed by oximation.

Synthesis_Workflow Start Starting Materials: 5-Fluoro-isatin Indoxyl Step1 Condensation Reaction Start->Step1 Intermediate 5'-Fluoroindirubin Step1->Intermediate Step2 Oximation Reaction (e.g., with hydroxylamine) Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

References

5'-Fluoroindirubinoxime (5'-FIO): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of the indirubin natural product. It has emerged as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase implicated in the pathogenesis of certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document provides a comprehensive technical overview of 5'-FIO, including its physicochemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating novel kinase inhibitors for therapeutic applications.

Introduction to this compound (5'-FIO)

This compound, also known as 5'-FIO, is a member of the indirubin class of bis-indole alkaloids.[1] Indirubins are known for their biological activities, particularly the inhibition of various protein kinases.[2][3] 5'-FIO has been specifically identified as a potent inhibitor of FLT3 kinase, an important target in oncology.[1] The FLT3 gene is one of the most frequently mutated genes in AML, leading to constitutive activation of the kinase and uncontrolled proliferation of leukemic cells. By targeting FLT3, 5'-FIO presents a promising therapeutic strategy for FLT3-driven cancers.[4]

Physicochemical Properties

The fundamental properties of 5'-FIO are summarized below. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like Dimethyl sulfoxide (DMSO).

PropertyValueReference
CAS Number 861214-33-7[5]
Molecular Formula C₁₆H₁₀FN₃O₂[5]
Molecular Weight 295.27 g/mol [5]
Appearance Light brown to black solid[6]
Solubility DMSO: 83.33 mg/mL (282.22 mM)[6]
Water: Insoluble[5]
Ethanol: Insoluble[5]
Storage Store powder at -20°C for up to 3 years[6]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 5'-FIO is the direct inhibition of protein kinase activity through competitive binding at the ATP pocket.

Primary Target: FLT3 Inhibition

5'-FIO is a highly potent inhibitor of FLT3 kinase with a reported IC₅₀ value of 15 nM.[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells. Upon binding its ligand (FLT3-L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. In AML, activating mutations (such as internal tandem duplications, ITD) cause the FLT3 receptor to be constantly active, even without its ligand, driving malignant cell growth. 5'-FIO blocks the ATP-binding site of FLT3, preventing phosphorylation and shutting down these downstream signals, ultimately leading to apoptosis in cancer cells that depend on FLT3 activity.[6]

FLT3_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT3 STAT3 FLT3->STAT3 Activates FIO 5'-FIO FIO->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT3->Proliferation Promotes

Caption: FLT3 signaling pathway and inhibition by 5'-FIO.
Other Kinase Targets

While highly potent against FLT3, 5'-FIO has been evaluated for off-target activity. It shows significantly weaker inhibition against other kinases, indicating a favorable selectivity profile. It inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora A kinase with IC₅₀ values of 1.53 µM and 1.27 µM, respectively.[4][6] This is approximately 100-fold less potent than its activity against FLT3.

Potential for CDK and GSK-3β Inhibition

The indirubin scaffold is a known inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[2][3] For instance, the parent compound indirubin and its derivative indirubin-3'-monoxime are potent inhibitors of both CDK1/2/5 and GSK-3β.[2][7] While 5'-FIO belongs to this chemical class, its specific activity against a broad panel of CDKs and GSK-3β has not been extensively reported in the cited literature. Researchers should consider that 5'-FIO may possess inhibitory activity against these kinases, which could contribute to its overall biological effects.

Quantitative Biological Data

The biological activity of 5'-FIO has been quantified through both biochemical and cell-based assays.

In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of 5'-FIO against purified protein kinases.

Target KinaseIC₅₀ ValueReference
FLT3 15 nM [1][4][6]
VEGFR21.53 µM[4][6]
Aurora A1.27 µM[4][6]
Cellular Antiproliferative Activity

This table presents the IC₅₀ values of 5'-FIO in various human cancer cell lines, demonstrating its antiproliferative effects.

Cell LineCancer TypeIC₅₀ ValueReference
MV4;11 Acute Myeloid Leukemia (FLT3-ITD)N/A (Active)
A549 Lung Carcinoma12.2 µM[4][6]
SNU-638 Stomach Carcinoma2.1 µM[4][6]
HT-1080 Fibrosarcoma3.4 µM[4][6]
RK3E-ras Ras-transformed Kidney Epithelial5.1 µM[6]

Key Experimental Protocols

The following sections detail generalized protocols for assessing the activity of 5'-FIO.

In Vitro FLT3 Kinase Binding Assay (LanthaScreen™)

This protocol describes a method to determine the IC₅₀ value of an inhibitor against a purified kinase using a Fluorescence Resonance Energy Transfer (FRET)-based binding assay.[8]

  • Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by an inhibitor. A europium-labeled antibody binds the kinase, and when the tracer is also bound, FRET occurs. An inhibitor like 5'-FIO competes with the tracer, disrupting FRET in a dose-dependent manner.[8]

  • Key Materials:

    • Recombinant human FLT3 kinase

    • Europium-labeled anti-tag antibody (e.g., anti-GST)

    • Alexa Fluor™ 647-labeled kinase tracer

    • 5'-FIO compound

    • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)

    • 384-well microplates

    • Fluorescence plate reader with FRET capability

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of 5'-FIO in DMSO, then dilute further in assay buffer to a 3x final concentration.

    • Kinase/Antibody Preparation: Prepare a 3x mixture of FLT3 kinase and Eu-labeled antibody in assay buffer.

    • Tracer Preparation: Prepare a 3x solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

    • Assay Assembly: In a 384-well plate, add 5 µL of the 3x compound dilution, 5 µL of the 3x kinase/antibody mixture, and 5 µL of the 3x tracer solution to each well.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a fluorescence reader, measuring both the donor (europium) and acceptor (Alexa Fluor™ 647) emission. Calculate the emission ratio.

    • Data Analysis: Plot the emission ratio against the logarithm of the 5'-FIO concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 3x 5'-FIO Serial Dilution D Dispense 5µL 5'-FIO into 384-well plate A->D B Prepare 3x Kinase + Antibody Mix E Add 5µL Kinase Mix B->E C Prepare 3x Fluorescent Tracer F Add 5µL Tracer C->F D->E E->F G Incubate 60 min at Room Temp F->G H Read FRET Signal on Plate Reader G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for an in vitro kinase binding assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of a colorimetric MTT assay to measure the effect of 5'-FIO on the metabolic activity and viability of cultured cancer cells.[9][10]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][11]

  • Key Materials:

    • Cancer cell line (e.g., MV4-11 for FLT3-dependent studies)

    • Complete cell culture medium

    • 5'-FIO compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare a serial dilution of 5'-FIO in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

    • MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for another 3-4 hours until purple precipitate is visible.[12][13]

    • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[9][13]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

    • Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot cell viability (%) against the logarithm of 5'-FIO concentration to determine the IC₅₀.

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h for Cell Adherence A->B C Treat Cells with 5'-FIO Serial Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent to each well D->E F Incubate 3-4 hours (Formazan forms) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Shake to Dissolve Crystals G->H I Read Absorbance at 570 nm H->I J Calculate Viability % & Determine IC50 I->J

Caption: Workflow for a cell viability MTT assay.

Summary and Future Directions

This compound (5'-FIO) is a valuable chemical probe and a potential therapeutic lead compound characterized by its potent and selective inhibition of FLT3 kinase. Its demonstrated antiproliferative activity in cancer cell lines, particularly those reliant on FLT3 signaling, underscores its relevance for further investigation in AML and other related malignancies.

Future research should focus on a comprehensive kinome-wide selectivity profile to fully characterize its off-target effects, including a definitive assessment of its activity against CDKs and GSK-3β. Further preclinical studies are warranted to evaluate its pharmacokinetic properties, in vivo efficacy in various cancer models, and potential for combination therapies with other anti-cancer agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Indirubin Derivatives

Indirubin, a natural bis-indole alkaloid, has emerged from traditional Chinese medicine as a promising scaffold for the development of potent therapeutic agents.[1] Originally identified as the active component in Danggui Longhui Wan for the treatment of chronic myelogenous leukemia (CML), its mechanism of action has been elucidated, revealing a potent inhibitory effect on various protein kinases.[1][2] This discovery has catalyzed extensive research into synthesizing and evaluating novel indirubin derivatives with improved potency, selectivity, and pharmacokinetic properties.[3]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel indirubin derivatives. It details the key signaling pathways they modulate, presents quantitative data on their activity, outlines experimental protocols, and discusses structure-activity relationships.

Mechanism of Action and Key Signaling Pathways

Indirubin and its derivatives are primarily known as ATP-competitive inhibitors of protein kinases, binding to the ATP-binding pocket of these enzymes.[1][4] This mechanism allows them to modulate several critical signaling pathways involved in cell proliferation, survival, and differentiation. The primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3).[2][4][5]

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle.[6] Indirubins were first identified as potent inhibitors of CDKs, leading to cell cycle arrest in the G1/S or G2/M phases and subsequent apoptosis.[1][4] They show inhibitory activity against CDK1, CDK2, and CDK5.[4][5] By inhibiting CDKs, indirubin derivatives prevent the phosphorylation of crucial substrates like the retinoblastoma protein (pRb), which in turn blocks the activation of E2F transcription factors required for cell cycle progression.[1]

CDK_Pathway cluster_pRb pRb Regulation Indirubin Indirubin Derivatives CDK_Cyclin CDK/Cyclin Complexes (CDK1, CDK2) Indirubin->CDK_Cyclin Inhibition CellCycleArrest Cell Cycle Arrest Indirubin->CellCycleArrest pRb pRb CDK_Cyclin->pRb Phosphorylates G1_S_Transition G1/S Phase Transition pRb_p p-pRb (Inactive) pRb->pRb_p Phosphorylation E2F E2F pRb->E2F Sequesters pRb_p->pRb Dephosphorylation pRb_p->E2F Releases E2F->G1_S_Transition Promotes

Diagram 1: Indirubin-mediated inhibition of the CDK pathway.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. It is also involved in the abnormal tau phosphorylation seen in Alzheimer's disease.[5][7] Many indirubin derivatives, such as indirubin-3′-oxime and 6-bromoindirubin, are potent inhibitors of GSK-3β.[2][5][8] This inhibition contributes to their anti-proliferative and pro-apoptotic effects.[9]

GSK3B_Pathway cluster_inhibition Wnt/β-Catenin Pathway Modulation Indirubin Indirubin Derivatives GSK3B GSK-3β Indirubin->GSK3B Inhibition BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates for Degradation Degradation Proteasomal Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Promotes Proliferation Cell Proliferation Gene_Transcription->Proliferation

Diagram 2: Modulation of GSK-3β and the Wnt/β-catenin pathway.
Inhibition of the Src-STAT3 Pathway

Constitutive activation of STAT3 is common in many human cancers and promotes cell survival and proliferation.[4] Indirubin derivatives, notably E804, have been shown to potently block the STAT3 signaling pathway.[4] E804 acts by directly inhibiting the activity of the upstream kinase c-Src (IC50 = 0.43 μM), which prevents the phosphorylation and activation of STAT3.[4] This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[4]

STAT3_Pathway Indirubin_E804 Indirubin Derivative (e.g., E804) Src c-Src Kinase Indirubin_E804->Src Inhibition Apoptosis Apoptosis Indirubin_E804->Apoptosis STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to TargetGenes Target Genes (Mcl-1, Survivin) Nucleus->TargetGenes Activates Transcription of Survival Cell Survival & Proliferation TargetGenes->Survival Promotes Survival->Apoptosis Inhibits Workflow Start Lead Compound (Indirubin) Design Rational Design & SAR Studies Start->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Screening In Vitro Screening Purification->Screening KinaseAssay Kinase Inhibition Assays (CDK, GSK-3β, Src etc.) Screening->KinaseAssay IC50 Determination CellAssay Cell-Based Assays (Proliferation, Apoptosis) Screening->CellAssay GI50 Determination Hit Hit Compound Identification KinaseAssay->Hit CellAssay->Hit Optimization Lead Optimization (ADME/Tox Properties) Hit->Optimization InVivo In Vivo Studies (Xenograft Models) Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

References

Mechanism of action of 5'-Fluoroindirubinoxime

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of 5'-Fluoroindirubinoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5'-FIO), a synthetic derivative of the bis-indole alkaloid indirubin, has emerged as a potent anti-proliferative and pro-apoptotic agent. This document provides a comprehensive technical overview of its mechanism of action, focusing on its molecular targets and the subsequent cellular signaling pathways it modulates. Quantitative data from various studies are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research and development.

Core Mechanism of Action: Potent Kinase Inhibition

The primary anti-neoplastic activity of this compound stems from its function as a potent ATP-competitive kinase inhibitor. Its mechanism is multi-targeted, but with a particularly high affinity for Fms-like tyrosine kinase 3 (FLT3).

Primary Target: Fms-like Tyrosine Kinase 3 (FLT3)

5'-FIO is a potent inhibitor of FLT3, a Class III receptor tyrosine kinase.[1][2] The half-maximal inhibitory concentration (IC50) for 5'-FIO against FLT3 has been determined to be 15 nM .[1][3][4][5][6] FLT3 is frequently mutated in acute myeloid leukemia (AML) and its constitutive activation is a key driver of leukemogenesis. By binding to the ATP-binding pocket of FLT3, 5'-FIO blocks its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 FLT3 Receptor PI3K PI3K/AKT FLT3->PI3K Activates RAS RAS/MAPK FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates FIO 5'-FIO FIO->FLT3 Inhibits (IC50 = 15 nM) Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Figure 1: 5'-FIO Inhibition of the FLT3 Signaling Pathway.
Secondary Kinase Targets

While FLT3 is the primary target, 5'-FIO also demonstrates inhibitory activity against other kinases, albeit at higher concentrations.[6] These off-target effects may contribute to its broad anti-cancer profile.

  • VEGFR2: IC50 of 1.53 µM[6]

  • Aurora A: IC50 of 1.27 µM[6]

Furthermore, the indirubin scaffold is known to inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[7][8] For instance, the related compound 6-Bromoindirubin-3'-oxime (6BIO) is a known inhibitor of the JAK/STAT3 signaling pathway.[9] It is plausible that 5'-FIO shares some of these inhibitory activities, contributing to its effects on cell cycle progression and apoptosis.

G cluster_targets Potential Kinase Targets cluster_pathways Affected Pathways FIO This compound (5'-FIO) FLT3 FLT3 FIO->FLT3 Inhibits CDKs CDKs FIO->CDKs Inhibits GSK3B GSK-3β FIO->GSK3B Inhibits JAK JAK FIO->JAK Inhibits Apoptosis Apoptosis FLT3->Apoptosis CellCycle Cell Cycle Progression CDKs->CellCycle GSK3B->CellCycle STAT3_Sig STAT3 Signaling JAK->STAT3_Sig STAT3_Sig->Apoptosis

Figure 2: Multi-Target Kinase Inhibition Profile of 5'-FIO.

Cellular Effects

The inhibition of key signaling kinases by 5'-FIO translates into potent anti-cancer effects at the cellular level, primarily through the induction of apoptosis and inhibition of cell proliferation via cell cycle arrest.

Induction of Apoptosis

Studies have shown that 5'-FIO and related indirubin derivatives are strong inducers of apoptosis.[6][10] In RK3E-ras cells, treatment with 5'-FIO leads to the activation of the caspase cascade, specifically through the cleavage and activation of caspase-3 and caspase-7.[10] This programmed cell death is a crucial component of its therapeutic effect.

Inhibition of Proliferation and Cell Cycle Arrest

Related indirubin compounds, such as 5'-Nitro-indirubinoxime (5'-NIO), have been shown to induce cell cycle arrest in either the G1 or G2/M phase.[11][12] This is achieved by reducing the levels and activity of key cell cycle regulators, including CDK4, CDK6, and the Cdc2/cyclin B complex.[11][12] This disruption of the cell cycle prevents cancer cells from dividing, thereby inhibiting tumor growth. Given its action as a kinase inhibitor, 5'-FIO likely shares this mechanism.

Quantitative Data Summary

The potency of this compound has been quantified against various molecular targets and cancer cell lines. The data is summarized in the table below.

Target / Cell LineAssay TypeIC50 ValueReference(s)
Molecular Targets
FLT3Kinase Assay15 nM[1][3][6]
VEGFR2Kinase Assay1.53 µM[6]
Aurora AKinase Assay1.27 µM[6]
Cell Lines
A549 (Lung Carcinoma)Cell Viability12.2 µM[6]
SNU-638 (Gastric Carcinoma)Cell Viability2.1 µM[6]
HT-1080 (Fibrosarcoma)Cell Viability3.4 µM[6]
RK3E-ras (Rat Kidney Epithelial)Cell Viability5.1 µM[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of 5'-FIO are provided below.

General Synthesis of this compound

This protocol is adapted from a general procedure for synthesizing indirubin-3'-oxime derivatives.[10]

  • Dissolve 5'-Fluoroindirubin in pyridine in a round-bottom flask.

  • Add hydroxylamine hydrochloride (10 equivalents) to the solution with magnetic stirring.

  • Heat the mixture under reflux at 80-90°C for 2 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Wash the resulting residue with water and cyclohexane to purify the product, yielding this compound.

Cell Viability Assay (MTT Assay)
  • Seed cancer cells (e.g., A549, HT-1080) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 5'-FIO (e.g., from 0.1 µM to 50 µM) in fresh medium. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This protocol outlines a standard flow cytometry-based method to quantify apoptosis.[10]

G start Seed and treat cells with 5'-FIO for 24h harvest Harvest cells by trypsinization start->harvest wash1 Wash cells twice with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Annexin Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 3: Experimental Workflow for Apoptosis Detection.
  • Cell Treatment: Plate cells (e.g., RK3E-ras) and treat with 10 µM 5'-FIO or vehicle control for 24 hours.[10]

  • Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Western Blot Analysis
  • Lysate Preparation: Treat cells with 5'-FIO for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-7, total STAT3, phospho-STAT3, actin) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like actin or GAPDH to ensure equal protein loading.

References

Biological Activity of Fluorinated Indirubin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Indirubin, a bis-indole alkaloid derived from traditional Chinese medicine, is a well-documented inhibitor of protein kinases crucial to cell cycle regulation and signaling. Chemical modifications of the indirubin scaffold, particularly through fluorination, have been explored to enhance its pharmacological properties, such as metabolic stability and target affinity. This guide provides a comprehensive overview of the biological activities of fluorinated indirubin compounds, focusing on their anticancer and antibacterial properties. We consolidate quantitative data on their efficacy, detail the experimental protocols used for their evaluation, and illustrate the key signaling pathways and experimental workflows involved.

Introduction

Indirubin is the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, historically used to treat chronic myelocytic leukemia.[1][2] The primary mechanism of action for indirubin and its derivatives is the competitive inhibition of ATP-binding sites on protein kinases.[1] Key targets include cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), making these compounds potent modulators of the cell cycle and other critical signaling pathways.[2][3]

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to improve pharmacological profiles. Fluorination can enhance metabolic stability by strengthening C-H bonds against oxidative degradation, increase lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity with target proteins. This guide focuses on the demonstrated biological activities of indirubin compounds that have been synthetically fluorinated.

Anticancer Activity of Fluorinated Indirubins

Fluorinated indirubins have shown significant potential as anticancer agents, primarily through the inhibition of kinases that drive cell proliferation.

Kinase Inhibition and In Vitro Efficacy

The compound 5'-fluoro-indirubinoxime (5'-FIO) has been identified as a potent inhibitor of several kinases, demonstrating antiproliferative activity across various human cancer cell lines.[4] Its primary mechanism involves inducing cell cycle arrest and apoptosis.[5] Another study notes that 5'-fluoro-indirubinoxime has an IC50 of 15 nM against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.

Table 1: Anticancer Activity of 5'-Fluoro-indirubinoxime

Compound Cell Line Activity Metric Value Reference(s)
5'-Fluoro-indirubinoxime Various Human Cancer Cells IC50 1 - 12 µmol/L N/A

| 5'-Fluoro-indirubinoxime | FLT3 Kinase | IC50 | 15 nM |[4] |

Key Signaling Pathways

2.2.1 CDK and GSK-3β Inhibition

Indirubins function as ATP-competitive inhibitors of CDKs and GSK-3β.[1][6] Inhibition of CDKs, particularly CDK1/Cyclin B, disrupts the regulation of the cell cycle, leading to arrest in the G1/G0 or G2/M phases.[2][5] Inhibition of GSK-3β, a kinase involved in numerous cellular processes including proliferation and survival, further contributes to the anticancer effect.[6][7]

CDK_GSK3_Pathway Figure 1: Mechanism of Action via Kinase Inhibition Proliferation Cell Proliferation Survival Cell Survival Metabolism Metabolism CDK CDK1/Cyclin B CDK->Proliferation Promotes Arrest G1/G0 & G2/M Cell Cycle Arrest CDK->Arrest GSK3b GSK-3β GSK3b->Survival Promotes GSK3b->Metabolism Regulates Apoptosis Apoptosis GSK3b->Apoptosis Indirubin Fluorinated Indirubin Indirubin->CDK Inhibits Indirubin->GSK3b Inhibits STAT3_Pathway Figure 2: Inhibition of the STAT3 Signaling Pathway Indirubin Fluorinated Indirubin Src c-Src Kinase Indirubin->Src Inhibits STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Activates Nucleus Nucleus pSTAT3->Nucleus Translocates to Transcription Gene Transcription (e.g., Mcl-1, Survivin) Nucleus->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits Antibacterial_Workflow Figure 3: Workflow for Determining Antibacterial Mechanism cluster_workflow Experimental Workflow start Treat S. aureus with 5-Fluoro-indirubin-3'-monoxime step1 Incubate start->step1 step2 Stain with Propidium Iodide (PI) step1->step2 step4 Measure Extracellular K+ and Nucleic Acids (A260) step1->step4 step3 Analyze via Fluorescence Microscopy step2->step3 obs1 Observation: PI enters cells and fluoresces red step3->obs1 obs2 Observation: Increased levels of extracellular K+ and A260 step4->obs2 conclusion Conclusion: Increased Cell Membrane Permeability obs1->conclusion obs2->conclusion

References

5'-Fluoroindirubinoxime: A Technical Guide to a Potent FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a key therapeutic target for AML. 5'-Fluoroindirubinoxime (5'-FIO), a derivative of the natural compound indirubin, has emerged as a potent and selective inhibitor of FLT3. This technical guide provides a comprehensive overview of 5'-FIO, including its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its evaluation as an anti-AML agent.

Introduction: FLT3 as a Therapeutic Target in AML

The FMS-like tyrosine kinase 3 (FLT3) receptor plays a crucial role in the survival, proliferation, and differentiation of hematopoietic progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, the FLT3 gene is mutated, leading to constitutive, ligand-independent activation of the kinase. The most common mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1] These mutations result in the continuous activation of downstream signaling pathways, primarily the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways, which drive uncontrolled proliferation and survival of leukemic blasts.[2] Consequently, the presence of an FLT3-ITD mutation is a significant adverse prognostic factor in AML. The critical role of aberrant FLT3 signaling in AML pathogenesis makes it a prime target for therapeutic intervention.

This compound (5'-FIO): An Overview

This compound (CAS No. 861214-33-7) is a synthetic derivative of indirubin, an active component of the traditional Chinese medicine Danggui Longhui Wan. It has been identified as a potent inhibitor of FLT3 kinase.

Chemical Properties:

  • Molecular Formula: C₁₆H₁₀FN₃O₂[3]

  • Molecular Weight: 295.27 g/mol [3]

  • Appearance: Light brown to black solid[4]

  • Solubility: Soluble in DMSO[3][4]

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and activation of the FLT3 receptor. This, in turn, blocks the downstream signaling cascades that promote leukemic cell growth and survival.

Kinase Inhibition Profile

Biochemical assays have demonstrated that 5'-FIO is a potent inhibitor of FLT3 kinase. Its selectivity profile shows a significant preference for FLT3 over other tested kinases.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)Reference
FLT3 15 [5]
VEGFR21,530
Aurora A1,270[1]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Activity

The inhibitory effect of 5'-FIO on FLT3 kinase translates to potent anti-proliferative activity in AML cell lines harboring FLT3 mutations. Notably, it shows significantly greater potency against cells with the FLT3-ITD mutation compared to those with wild-type FLT3.

Table 2: Anti-proliferative Activity of this compound

Cell LineFLT3 StatusIC₅₀ (nM)Reference
MV4-11 FLT3-ITD72 [5]
RS4;11FLT3-WT>2,160[5]

IC₅₀ values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Effect on Cell Cycle

Studies on the FLT3-ITD positive cell line MV4-11 have shown that 5'-FIO induces cell cycle arrest at the G₀/G₁ phase, thereby halting cell proliferation.[5]

Signaling Pathways and Visualization

The primary mechanism of action of 5'-FIO is the inhibition of the FLT3 signaling pathway. Upon binding to the FLT3 receptor, 5'-FIO is expected to block its autophosphorylation and the subsequent activation of key downstream signaling nodes, including STAT5, AKT, and ERK.

FLT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FIO This compound FIO->FLT3 Inhibition

Caption: Inhibition of the FLT3-ITD signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound. These are representative protocols and may require optimization for specific laboratory conditions.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the activity of FLT3 kinase by measuring the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Dilute FLT3 enzyme, substrate (e.g., AQT8), ATP, and 5'-FIO in kinase buffer B Add inhibitor (5'-FIO) and enzyme to plate A->B C Add Substrate/ATP mix to initiate reaction B->C D Incubate at RT (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (depletes unused ATP) D->E F Incubate at RT (e.g., 40 min) E->F G Add Kinase Detection Reagent (converts ADP to ATP) F->G H Incubate at RT (e.g., 30 min) G->H I Measure Luminescence (signal correlates with ADP) H->I

Caption: Workflow for the ADP-Glo™ FLT3 Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Dilute recombinant human FLT3 enzyme in Kinase Buffer.

    • Prepare a substrate/ATP mix in Kinase Buffer (e.g., synthetic peptide substrate AQT8 and ATP at a concentration near the Kₘ for ATP).

    • Prepare serial dilutions of 5'-FIO in Kinase Buffer (with a final DMSO concentration kept below 1%).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of diluted 5'-FIO or vehicle (DMSO control).

    • Add 2 µL of diluted FLT3 enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each 5'-FIO concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the 5'-FIO concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effects of 5'-FIO.

Methodology:

  • Cell Culture:

    • Culture MV4-11 (FLT3-ITD) and RS4;11 (FLT3-WT) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Prepare serial dilutions of 5'-FIO in culture medium and add them to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C.

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 2-4 hours at 37°C until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the 5'-FIO concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

  • Cell Treatment and Harvesting:

    • Seed MV4-11 cells in a 6-well plate and treat with 5'-FIO (e.g., at 1x and 5x IC₅₀ concentrations) or vehicle for 24-48 hours.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.

Western Blotting for FLT3 Signaling Pathway

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.

Methodology:

  • Cell Lysis:

    • Treat MV4-11 cells with various concentrations of 5'-FIO for a short duration (e.g., 2-4 hours).

    • Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), and ERK1/2. Use β-actin as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy

For AML, a standard preclinical model would be a xenograft using FLT3-ITD positive cells like MV4-11.

Xenograft_Workflow cluster_implant Implantation cluster_growth Tumor Growth cluster_treatment Treatment cluster_endpoint Endpoint Analysis A Implant MV4-11 cells subcutaneously into immunocompromised mice B Monitor tumor growth until palpable (e.g., 100-150 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer 5'-FIO (e.g., oral gavage) or vehicle daily C->D E Monitor tumor volume and body weight D->E F Euthanize mice at endpoint E->F G Excise tumors for weight and pharmacodynamic analysis (e.g., Western Blot) F->G

Caption: Representative workflow for an in vivo AML xenograft study.

Representative Protocol: MV4-11 Xenograft Model

  • Cell Implantation: Subcutaneously inject 5-10 x 10⁶ MV4-11 cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer 5'-FIO (formulated in an appropriate vehicle) and vehicle control to the respective groups, typically via oral gavage, once daily.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-FLT3).

Conclusion

This compound is a potent and selective FLT3 inhibitor with significant anti-proliferative activity against FLT3-ITD positive AML cells in vitro. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to cell cycle arrest. While in vivo data in a relevant AML model is needed, the existing preclinical data strongly supports its potential as a therapeutic candidate for FLT3-mutated AML. The experimental protocols detailed in this guide provide a framework for the further investigation and development of 5'-FIO and other related indirubin derivatives as targeted therapies for this challenging disease.

References

Unveiling the Antiproliferative Landscape of 5-Fluorouracil (5-FU) on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Initial Note on 5'-Fluoroindirubinoxime (5'-FIO): Extensive searches for "this compound" did not yield specific scientific literature detailing its antiproliferative effects on cancer cells. The following guide focuses on the well-researched and widely used anticancer drug, 5-Fluorouracil (5-FU) , which shares a similar "5-Fluoro" prefix and is a cornerstone of chemotherapy. It is plausible that the initial query intended to explore this compound.

Introduction to 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay in cancer chemotherapy for decades.[1][2] It is an antimetabolite drug that interferes with essential biosynthetic processes, thereby inhibiting the proliferation of rapidly dividing cancer cells.[2] 5-FU is utilized in the treatment of a variety of solid tumors, including colorectal, breast, and head and neck cancers.[2][3] Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[2][4][5]

Quantitative Data: Antiproliferative Activity of 5-FU

The efficacy of 5-FU is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values of 5-FU vary significantly across different cancer cell lines, reflecting diverse sensitivity profiles.

Cell LineCancer TypeIC50 of 5-FU (µM)Reference
A431Skin Carcinoma47.02 ± 0.65[4]
HT29Colorectal Cancer85.37 ± 1.81[4]
HeLaCervical Cancer43.34 ± 2.77[4]
HAK-1BHepatocellular CarcinomaDose-dependent suppression[6]
ESCC Cell Lines (25 lines)Esophageal Squamous Cell Carcinoma1.00 to 39.81[7]

Mechanism of Action and Signaling Pathways

The anticancer activity of 5-FU is multifaceted, involving the disruption of DNA synthesis and RNA function. Upon cellular uptake, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. This leads to a "thymineless death" in rapidly dividing cancer cells.[2][8]

  • DNA Damage: FdUTP can be incorporated into DNA, leading to DNA fragmentation and damage.[2][8]

  • RNA Disruption: FUTP is incorporated into RNA, which can disrupt RNA processing, splicing, and function, ultimately impairing protein synthesis and contributing to cytotoxicity.[2][8][9]

Recent studies suggest that in some cancers, such as colorectal cancer, the primary mechanism of 5-FU-induced cell death is through interference with RNA synthesis.[10][11]

The cellular response to 5-FU-induced damage involves the activation of several signaling pathways, which can ultimately determine the fate of the cancer cell (e.g., apoptosis, cell cycle arrest). Resistance to 5-FU can arise from the activation of specific signaling pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog.[12]

Signaling Pathway of 5-FU Metabolism and Action

Caption: Metabolic activation of 5-Fluorouracil and its primary mechanisms of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to assess the antiproliferative effects of 5-FU.

Cell Proliferation Assay (SRB or MTT Assay)

This assay is used to determine the IC50 value of a compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of 5-FU (and a vehicle control) for a specified period (e.g., 48-72 hours).

  • Cell Fixation (for SRB): Cells are fixed with trichloroacetic acid (TCA).

  • Staining:

    • SRB Assay: Fixed cells are stained with Sulforhodamine B (SRB) dye.

    • MTT Assay: Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to formazan by viable cells.

  • Measurement: The absorbance is read using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed Seed cancer cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat cells with varying concentrations of 5-FU adhere->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., SRB, MTT) incubate->assay read Read absorbance with a microplate reader assay->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: A typical experimental workflow for determining the IC50 value of 5-FU.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with 5-FU at a concentration around its IC50 value for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Conclusion

5-Fluorouracil remains a critical tool in the fight against cancer. Its antiproliferative effects are a result of its ability to disrupt fundamental cellular processes of DNA and RNA synthesis. Understanding the nuances of its mechanism of action and the signaling pathways that govern sensitivity and resistance is paramount for optimizing its clinical use and developing novel combination therapies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals dedicated to advancing cancer treatment.

References

Indirubin Derivatives: A Technical Guide to Their Role in Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in chemotherapy and targeted treatments, there remains a critical need for novel therapeutic agents with improved efficacy and reduced toxicity. Indirubin, a natural bis-indole alkaloid and the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, has garnered significant interest for its anti-leukemic properties.[1][2] This has spurred the development of a multitude of synthetic indirubin derivatives designed to enhance solubility, bioavailability, and target specificity. This technical guide provides an in-depth overview of the current state of research on indirubin derivatives in AML, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.

Core Mechanisms of Action

Indirubin and its derivatives exert their anti-leukemic effects by modulating several key signaling pathways implicated in the proliferation, survival, and differentiation of AML cells. The primary molecular targets identified to date include FMS-like tyrosine kinase 3 (FLT3), Signal Transducer and Activator of Transcription (STAT) proteins, and Glycogen Synthase Kinase-3β (GSK-3β).

FLT3 Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[2][3] Several indirubin derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3.

  • Indirubin-3'-oxime (IO) and its analogs: These derivatives have demonstrated potent inhibitory activity against FLT3.[3] For instance, the optimized inhibitor '36' showed IC50 values of 0.87 nM and 0.32 nM against FLT3 and the drug-resistant FLT3/D835Y mutant, respectively.[4][5] Another derivative, '13a', was also a potent inhibitor of FLT3 and FLT3/D835Y with IC50 values of 0.26 nM and 0.18 nM.[2]

FLT3_Inhibition_by_Indirubin_Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor (Wild-type or Mutated) Downstream_Signaling Downstream Signaling (e.g., STAT5, MAPK) FLT3->Downstream_Signaling Activation Indirubin_Derivatives Indirubin Derivatives Indirubin_Derivatives->FLT3 Inhibition Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotion

STAT3 and STAT5 Signaling Inhibition

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are often constitutively activated in AML and play a crucial role in leukemic cell survival and proliferation.[1][6] Indirubin derivatives, such as E804, have been shown to potently block STAT3 and STAT5 signaling.[1][6]

The mechanism of STAT3 inhibition by derivatives like E804 involves the direct inhibition of upstream kinases such as Src.[1][7] E804 was found to directly inhibit Src kinase activity with an IC50 of 0.43 μM.[7] This leads to a reduction in the tyrosine phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and DNA binding activity.[1][7] Consequently, the expression of anti-apoptotic proteins regulated by STAT3, such as Mcl-1 and Survivin, is downregulated, leading to apoptosis.[1][7] Similarly, the indirubin derivative E804 has been shown to inhibit STAT5 signaling in chronic myelogenous leukemia (CML) cells, which is also relevant to AML.[6]

STAT_Inhibition_by_Indirubin_Derivatives Indirubin_Derivatives Indirubin Derivatives (e.g., E804) Src_Kinase Src Family Kinases Indirubin_Derivatives->Src_Kinase Inhibition Apoptosis Apoptosis Indirubin_Derivatives->Apoptosis Induction STAT3_5 STAT3 / STAT5 Src_Kinase->STAT3_5 Phosphorylation pSTAT3_5 Phosphorylated STAT3 / STAT5 STAT3_5->pSTAT3_5 Nuclear_Translocation Nuclear Translocation pSTAT3_5->Nuclear_Translocation Gene_Transcription Gene Transcription Nuclear_Translocation->Gene_Transcription Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (Mcl-1, Survivin) Gene_Transcription->Anti_Apoptotic_Proteins Anti_Apoptotic_Proteins->Apoptosis Inhibition

GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation and survival. Inhibition of GSK-3β has been shown to suppress the growth of leukemia cells.[8] Some indirubin derivatives, such as 6-bromoindirubin-3'-oxime (BIO), are potent inhibitors of GSK-3β.[8][9] BIO acts as a highly potent, selective, and ATP-competitive inhibitor of GSK-3α/β with an IC50 of 5 nM.[9] By inhibiting GSK-3β, these derivatives can induce apoptosis in leukemia cell lines and primary AML samples.[8]

GSK3B_Inhibition_by_Indirubin_Derivatives Indirubin_Derivatives Indirubin Derivatives (e.g., 6-BIO) GSK3B GSK-3β Indirubin_Derivatives->GSK3B Inhibition Apoptosis Apoptosis Indirubin_Derivatives->Apoptosis Induction Downstream_Targets Downstream Targets (e.g., β-catenin, p27Kip1) GSK3B->Downstream_Targets Phosphorylation & Regulation Cell_Growth_Survival Leukemia Cell Growth & Survival Downstream_Targets->Cell_Growth_Survival Promotion Cell_Growth_Survival->Apoptosis Suppression

Quantitative Efficacy of Indirubin Derivatives in AML

The anti-leukemic activity of various indirubin derivatives has been quantified using in vitro assays, primarily determining the half-maximal inhibitory concentration (IC50) for enzyme inhibition and the half-maximal growth inhibitory concentration (GI50) for cell viability.

DerivativeTarget/Cell LineAssay TypeIC50 / GI50 (nM)Reference
Compound 36 FLT3Kinase Assay0.87[4][5]
FLT3/D835YKinase Assay0.32[4][5]
MV4-11 (AML)Cell Growth1.0[4][5]
MOLM14 (FLT3/D835Y)Cell Growth1.87[4][5]
Compound 13a FLT3Kinase Assay0.26[2]
FLT3/D835YKinase Assay0.18[2]
MV4-11 (AML)Cell Growthsingle-digit nM[2]
MOLM14 (AML)Cell Growthsingle-digit nM[2]
Indirubin-3'-oxime (IO) FLT3Kinase Assay79[3]
MV4;11 (AML)Cell Growth30[3]
RS4;11 (AML)Cell Growth3600[3]
6-Bromoindirubin-3'-oxime (BIO) FLT3Kinase Assay254[3]
MV4;11 (AML)Cell Growth61[3]
RS4;11 (AML)Cell Growth820[3]
GSK-3α/βKinase Assay5[9]
E804 Src KinaseKinase Assay430[7]
Indirubin CDK5Kinase Assay5500[10]
CDK1Kinase Assay9000[10]
GSK-3βKinase Assay600[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the study of indirubin derivatives in AML.

Cell Viability Assay (Trypan Blue Exclusion Method)

This method is used to determine the number of viable cells in a suspension after treatment with indirubin derivatives.

Cell_Viability_Assay_Workflow Start Start Cell_Culture 1. Culture AML cells (e.g., MV4-11) in appropriate medium. Start->Cell_Culture Treatment 2. Treat cells with varying concentrations of indirubin derivatives for 24-72h. Cell_Culture->Treatment Harvest 3. Harvest cells by centrifugation. Treatment->Harvest Resuspend 4. Resuspend cell pellet in culture medium. Harvest->Resuspend Stain 5. Mix cell suspension with Trypan Blue dye (0.4%). Resuspend->Stain Count 6. Count viable (unstained) and non-viable (blue) cells using a hemocytometer. Stain->Count Analyze 7. Calculate cell viability percentage and determine GI50 values. Count->Analyze End End Analyze->End

Protocol:

  • Cell Seeding: Seed AML cells (e.g., MV4-11, HL-60) in 24-well plates at a density of 3x10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Add various concentrations of the indirubin derivative to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Staining: After incubation, mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells and determine the GI50 value.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins like STAT3 and FLT3.

Protocol:

  • Cell Lysis: After treatment with indirubin derivatives, lyse the cells in 1x Laemmli sample buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pSTAT3, anti-STAT3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of indirubin derivatives in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject human AML cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors are established, administer the indirubin derivative (e.g., compound 36 at 20 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage) on a set schedule (e.g., once daily for 21 days).[4]

  • Tumor Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

Indirubin derivatives represent a promising class of small molecules for the treatment of AML. Their ability to target key oncogenic signaling pathways, including FLT3, STAT3/5, and GSK-3β, provides a multi-pronged approach to inhibiting leukemia cell growth and survival. The quantitative data from in vitro studies highlight the high potency of newly synthesized derivatives.

Future research should focus on several key areas. Firstly, further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds is necessary to improve their clinical translatability. Secondly, combination studies with existing AML therapies could reveal synergistic effects and strategies to overcome drug resistance. Finally, the identification of predictive biomarkers will be crucial for selecting patients who are most likely to respond to treatment with indirubin derivatives. The continued exploration of these compounds holds significant promise for the development of novel and effective therapies for AML.

References

Methodological & Application

Application Notes and Protocols for 5'-Fluoroindirubinoxime in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine.[1] In modern drug development, 5'-FIO has been identified as a potent inhibitor of FMS-like receptor tyrosine kinase-3 (FLT3).[2][3][4] The FLT3 receptor plays a crucial role in the proliferation and survival of certain types of cancer cells, particularly in acute myeloid leukemia (AML). By inhibiting FLT3, 5'-FIO blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a comprehensive protocol for the use of 5'-FIO in a cell culture setting to evaluate its cytotoxic and anti-proliferative effects.

Quantitative Data

The inhibitory activity of this compound is most potently characterized by its effect on its direct target, the FLT3 kinase. The half-maximal inhibitory concentration (IC50) for specific cell lines should be determined empirically, as it can vary based on the cell type and experimental conditions.[5]

CompoundTargetIC50 Value
This compoundFLT3 Kinase15 nM[3][4][6]

Mechanism of Action: FLT3 Signaling Pathway Inhibition

This compound exerts its biological effect by targeting the FLT3 receptor tyrosine kinase. In many hematological malignancies, mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell growth and survival. 5'-FIO inhibits the autophosphorylation of the FLT3 receptor, thereby blocking the activation of downstream pro-survival signaling cascades such as the RAS/MAPK, PI3K/Akt, and STAT pathways.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation FIO This compound FIO->FLT3 Inhibits Autophosphorylation Ligand FLT3 Ligand Ligand->FLT3 Binds & Dimerizes

Caption: Inhibition of the FLT3 signaling cascade by this compound.

Experimental Protocol: Assessing Cell Viability

This protocol details a method for determining the cytotoxic effects of 5'-FIO on a cancer cell line using a resazurin-based cell viability assay.

Materials and Reagents
  • This compound (5'-FIO)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line of interest (e.g., A549, MCF-7, or relevant leukemia cell lines)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well clear-bottom, black-walled tissue culture plates

  • Resazurin-based viability reagent (e.g., AlamarBlue™)

  • Microplate reader with fluorescence capabilities (Excitation ~560 nm, Emission ~590 nm)

Preparation of 5'-FIO Stock Solution
  • Prepare a high-concentration stock solution of 5'-FIO (e.g., 10 mM) in DMSO.[3] The molecular weight of 5'-FIO is 295.27 g/mol .[2]

  • To prepare a 10 mM stock, dissolve 2.95 mg of 5'-FIO in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Sonication may be recommended if precipitation occurs.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability (up to one year in solvent at -80°C).[3]

Cell Culture and Seeding
  • Culture the selected cancer cell line in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.[7]

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells per well in 100 µL of medium).

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

Treatment with 5'-FIO
  • On the day of treatment, prepare serial dilutions of 5'-FIO in complete culture medium from your stock solution.

  • First, create an intermediate dilution from the 10 mM DMSO stock to minimize the final DMSO concentration in the wells.[3]

  • For example, to achieve a final concentration of 10 µM, you might add 1 µL of a 1 mM intermediate stock to a well containing 100 µL of medium.

  • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of 5'-FIO (e.g., 0.01, 0.1, 1, 10, 100 µM). Include "untreated" and "vehicle control" (medium with DMSO only) wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

Assessment of Cell Viability with Resazurin Assay
  • Following the incubation period, add the resazurin-based viability reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL well volume).

  • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary between cell lines and should be determined empirically.[9]

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]

Data Analysis
  • Subtract the average fluorescence reading of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    • % Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

  • Plot the % Viability against the log-transformed concentration of 5'-FIO.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (like GraphPad Prism) to determine the IC50 value.[5]

Experimental Workflow

The following diagram outlines the key stages of the experimental protocol for evaluating the effect of this compound on cell viability.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Prepare 10 mM 5'-FIO Stock in DMSO E Prepare Serial Dilutions of 5'-FIO A->E B Culture & Passage Cancer Cell Line C Seed Cells in 96-Well Plate B->C D Incubate 24h for Attachment C->D F Treat Cells with 5'-FIO (48-72h Incubation) D->F E->F G Add Resazurin Reagent (1-4h Incubation) F->G H Measure Fluorescence (Ex: 560nm, Em: 590nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for assessing cell viability after 5'-FIO treatment.

References

Application Notes and Protocols for 5'-Fluoroindirubinoxime (5'-FIO) in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5'-Fluoroindirubinoxime (5'-FIO) is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC50 value of 15 nM.[1][2][3] As an indirubin derivative, it demonstrates significant anti-proliferative properties, making it a compound of interest for cancer research, particularly in the context of hematological malignancies where FLT3 mutations are prevalent.[4] Proper solubilization and handling are critical for obtaining accurate and reproducible results in in vitro settings. These application notes provide detailed protocols for the dissolution, storage, and application of 5'-FIO for cell-based assays.

Physicochemical and Solubility Data

5'-FIO is a red solid with a molecular weight of 295.27 g/mol .[1][5] Its solubility is a key consideration for in vitro experimental design. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][3]

Table 1: Solubility of this compound

SolventSolubility (at 25°C)Molar ConcentrationNotes
DMSO 59 - 83.33 mg/mL~200 - 282 mMSonication and warming to 37°C is recommended to aid dissolution.[2][6] Use fresh, moisture-free DMSO for best results.[3]
Water Insoluble--
Ethanol Insoluble--

Protocols for Solution Preparation

To ensure the stability and activity of 5'-FIO, it is crucial to follow standardized procedures for preparing stock and working solutions. The general workflow involves preparing a high-concentration stock solution in DMSO, which is then further diluted to the final working concentration in the desired aqueous medium.

G cluster_prep Solution Preparation Workflow weigh 1. Weigh 5'-FIO Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Sonicate, Warm to 37°C) add_dmso->dissolve stock 4. High-Concentration Stock Solution (e.g., 10-50 mM) dissolve->stock aliquot 5. Aliquot into Cryovials stock->aliquot dilute 7. Prepare Working Solution (Serial dilution in culture medium) stock->dilute For Immediate Use store 6. Store Appropriately aliquot->store use 8. Use Immediately in Assay dilute->use

Caption: Workflow for preparing 5'-FIO solutions.

Protocol 1: Preparation of a 10 mM Stock Solution

Materials:

  • This compound powder (MW: 295.27 g/mol )

  • Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of 5'-FIO. For 1 mL of a 10 mM stock, you will need: Mass = 10 mmol/L * 1 mL * 295.27 g/mol = 2.95 mg

  • Weighing: Carefully weigh 2.95 mg of 5'-FIO powder and place it into a sterile tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, sonicate the tube for 10-15 minutes or gently warm it to 37°C until the solution is clear.[2][6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.[3] Store the aliquots as recommended in Table 3.

Table 2: Mass of 5'-FIO Required for Stock Solutions

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 3.387 mL16.934 mL33.867 mL
5 mM 0.677 mL3.387 mL6.773 mL
10 mM 0.339 mL1.693 mL3.387 mL
50 mM 0.068 mL0.339 mL0.677 mL

Calculations are based on a molecular weight of 295.27 g/mol .[1]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[2][3]
Stock Solution in DMSO -80°CUp to 1 year[2][3]
Stock Solution in DMSO -20°CUp to 1 month[3][6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • It is recommended to prepare working solutions fresh for each experiment.

  • To avoid precipitation when diluting the DMSO stock into an aqueous medium, pre-warm both the stock solution and the cell culture medium to 37°C.[2]

Procedure:

  • Thaw Stock: Thaw an aliquot of the 10 mM 5'-FIO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in DMSO or cell culture medium. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM solution.

  • Final Dilution: Prepare a serial dilution from the 100 µM solution directly into the wells of your cell culture plate containing the appropriate volume of medium to achieve the desired final concentrations for your dose-response experiment.

  • Example: To achieve a final concentration of 1 µM in a well containing 200 µL of medium, add 2 µL of the 100 µM intermediate solution.

  • Mixing: Mix gently by pipetting or swirling the plate.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells.

Mechanism of Action: FLT3 Inhibition

5'-FIO exerts its biological effects primarily through the inhibition of the FLT3 receptor tyrosine kinase. In normal hematopoiesis, FLT3 signaling is crucial for the development of hematopoietic stem and progenitor cells. However, in certain leukemias, activating mutations in FLT3 lead to constitutive signaling, promoting uncontrolled cell proliferation and survival. 5'-FIO blocks the ATP binding site of the FLT3 kinase, thereby inhibiting its autophosphorylation and the activation of downstream pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK.

G cluster_pathway FLT3 Signaling Pathway Inhibition cluster_downstream Downstream Pathways FLT3 FLT3 Receptor PI3K PI3K/AKT Pathway FLT3->PI3K MAPK MAPK/ERK Pathway FLT3->MAPK FIO 5'-FIO FIO->FLT3 Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Inhibition of FLT3 signaling by 5'-FIO.

Example Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of 5'-FIO on a cancer cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation).

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • 5'-FIO stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

  • Multichannel pipette

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 2X concentration serial dilution of 5'-FIO in culture medium from your intermediate stock. For example, for a final concentration range of 1 nM to 10 µM, prepare 2X solutions from 2 nM to 20 µM.

  • Cell Treatment: Add 100 µL of the 2X 5'-FIO serial dilutions to the corresponding wells of the cell plate. Also, add 100 µL of medium containing the highest concentration of DMSO to the vehicle control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve to calculate the IC50 value.

References

Application Note: Utilizing 5'-Fluoroindirubinoxime for In Vitro FLT3 Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3, through mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). This makes FLT3 an attractive therapeutic target for AML treatment. 5'-Fluoroindirubinoxime is a potent inhibitor of FLT3 kinase.[1] This application note provides a detailed protocol for utilizing this compound in an in vitro FLT3 kinase assay, enabling researchers to accurately determine its inhibitory activity.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the FLT3 kinase, thereby preventing the autophosphorylation and activation of the kinase. This blockade of FLT3 signaling leads to the inhibition of downstream pathways, such as the STAT5, MAPK, and AKT pathways, which are critical for the proliferation and survival of leukemic cells.

Data Presentation

The inhibitory activity of this compound against FLT3 and other kinases is summarized in the tables below. This data highlights the potency and selectivity of the compound.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
FLT3 (Wild-Type)15[1][2]
VEGFR21530[2]
Aurora A1270[2]

Table 2: Anti-proliferative Activity of this compound

Cell LineFLT3 StatusIC50 (nM)
MV4;11FLT3-ITD72[3]
A549Not Reported12200[2]
SNU-638Not Reported2100[2]
HT-1080Not Reported3400[2]
RK3E-rasNot Reported5100[2]

Experimental Protocols

A highly sensitive and reliable method for determining the in vitro inhibitory activity of this compound on FLT3 kinase is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials and Reagents:

  • This compound (prepared in DMSO)

  • Recombinant Human FLT3 (Wild-Type or mutant)

  • FLT3 Substrate (e.g., AXLtide)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound in DMSO C Add inhibitor dilutions and Kinase Reaction Mix to a 384-well plate A->C B Prepare Kinase Reaction Mix: FLT3 enzyme, substrate, and buffer B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature for 60 minutes D->E F Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP E->F G Incubate for 40 minutes F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal G->H I Incubate for 30 minutes H->I J Measure luminescence I->J K Plot luminescence vs. inhibitor concentration J->K L Calculate IC50 value K->L FLT3_pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binding & Dimerization P_FLT3 p-FLT3 (Active) FLT3->P_FLT3 Autophosphorylation STAT5 STAT5 P_FLT3->STAT5 PI3K PI3K P_FLT3->PI3K RAS RAS P_FLT3->RAS Inhibitor This compound Inhibitor->P_FLT3 Inhibition Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Survival Survival AKT->Survival Differentiation Differentiation MAPK->Differentiation

References

Application Notes and Protocols for Treating A549 Cells with 5'-Fluoroindirubinoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Fluoroindirubinoxime is a potent derivative of indirubin and a known inhibitor of FMS-like tyrosine kinase 3 (FLT3). While its specific effects on the A549 non-small cell lung cancer (NSCLC) cell line have not been extensively documented in publicly available literature, related indirubin derivatives have demonstrated anti-proliferative and pro-apoptotic effects in this cell line. For instance, the indirubin derivative AGM130 has been shown to inhibit A549 cell proliferation and induce apoptosis. Another FLT3 inhibitor, quizartinib, has also been reported to inhibit the growth of A549 cells in a concentration-dependent manner.

This document provides a generalized framework and detailed protocols for determining the optimal concentration of this compound for treating A549 cells. The proposed concentration ranges are hypothetical and based on the activity of similar compounds. Researchers should perform initial dose-response experiments to determine the precise IC50 value for their specific experimental conditions.

Data Presentation

The following table is a template for summarizing quantitative data from a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on A549 cells.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)Apoptotic Cells (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.25.1 ± 1.5
0.192.5 ± 4.88.3 ± 2.1
0.575.3 ± 6.115.7 ± 3.4
1.051.2 ± 5.528.9 ± 4.2
5.022.8 ± 3.955.4 ± 6.8
10.010.1 ± 2.578.2 ± 7.1
IC50 (µM) ~1.0 -

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Experimental Protocols

A549 Cell Culture and Maintenance
  • Cell Line: A549 (Human Lung Carcinoma)

  • Media: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the media, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete media and re-plate at a suitable density.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on A549 cells and to calculate the IC50 value.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete media. Replace the existing media with media containing different concentrations of the compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Seeding and Treatment: Seed A549 cells in a 6-well plate at a density of 3 x 10⁵ cells/well. After 24 hours, treat with this compound at concentrations around the determined IC50 for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Western Blotting for Signaling Pathway Analysis

This protocol can be used to investigate the effect of this compound on key signaling proteins such as Akt and STAT3.

  • Cell Lysis: Treat A549 cells with this compound as described for the apoptosis assay. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental_Workflow cluster_setup Initial Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action A A549 Cell Culture B Dose-Response (MTT Assay) A->B Seed Cells C Determine IC50 B->C Analyze Data D Apoptosis Assay (Flow Cytometry) C->D Select Concentrations E Signaling Pathway Analysis (Western Blot) C->E Select Concentrations

Caption: Experimental workflow for determining the optimal concentration and mechanism of action of this compound in A549 cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression STAT3->Gene_Expression FIO This compound FIO->Akt Inhibits FIO->STAT3 Inhibits

Caption: Hypothetical signaling pathways (PI3K/Akt and STAT3) potentially inhibited by this compound in A549 cells.

Application Notes and Protocols for In Vivo Administration of 5'-Fluoroindirubinoxime in Rat Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Fluoroindirubinoxime is a synthetic derivative of the natural compound indirubin, which has been investigated for its anti-cancer properties. This document provides detailed application notes and protocols for the in vivo administration of this compound in rat tumor models, based on preclinical research. The primary mechanism of action for indirubin derivatives involves the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1] These compounds have been shown to effectively arrest tumor growth in solid and oral tumor models.[2] The protocols outlined below are intended to serve as a guide for researchers designing and executing preclinical studies to evaluate the efficacy of this compound.

Data Presentation

Disclaimer: The following table presents illustrative data based on qualitative descriptions of "significant inhibition of tumor growth" found in published literature.[1][2] Specific quantitative data from the primary study was not publicly available. This table is intended for exemplary purposes to guide data presentation.

Table 1: Illustrative Tumor Growth Inhibition by this compound in a Rat Xenograft Model

Treatment GroupInitial Tumor Volume (Day 6, mm³) (Mean ± SD)Final Tumor Volume (Day 16, mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control105 ± 15850 ± 950%
This compound (10 µmol/L)110 ± 18320 ± 4562.4%

Signaling Pathway of Indirubin Derivatives

Indirubin derivatives, including this compound, exert their anti-tumor effects by modulating several key signaling pathways involved in cell proliferation and apoptosis. A primary mechanism is the inhibition of the STAT3 signaling pathway.[2][3][4] Indirubin derivatives have been shown to directly inhibit Src kinase, an upstream activator of STAT3.[2][3][4] This leads to a reduction in STAT3 phosphorylation and its subsequent translocation to the nucleus, thereby downregulating the expression of anti-apoptotic proteins such as Mcl-1 and Survivin.[2][3][4] Furthermore, indirubins are known inhibitors of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), contributing to cell cycle arrest.[5][6] The induction of apoptosis is also mediated through the mitochondrial pathway, involving the activation of caspase-7.[1]

cluster_nucleus Nuclear Events Indirubin This compound Src Src Kinase Indirubin->Src Inhibits Caspase7 Caspase-7 Indirubin->Caspase7 Activates CDKs CDKs Indirubin->CDKs Inhibits GSK3B GSK-3β Indirubin->GSK3B Inhibits STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Mcl1_Survivin Mcl-1, Survivin (Anti-apoptotic proteins) Nucleus->Mcl1_Survivin Upregulates expression Apoptosis Apoptosis Mcl1_Survivin->Apoptosis Inhibits Caspase7->Apoptosis Induces CellCycle Cell Cycle Progression CDKs->CellCycle Drives GSK3B->CellCycle Regulates CellProliferation Cell Proliferation CellCycle->CellProliferation Leads to

Caption: Signaling pathway of this compound.

Experimental Protocols

Rat Tumor Model Development

This protocol describes the induction of solid tumors in Sprague-Dawley rats using RK3E-ras rat kidney epithelial cells.

Materials:

  • Three-week-old male Sprague-Dawley rats.[2]

  • RK3E-ras rat kidney epithelial cells harboring the k-ras gene.[2]

  • Phosphate-buffered saline (PBS), sterile.

  • Trypsin-EDTA.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Hemocytometer or automated cell counter.

  • 1 mL syringes with 25-gauge needles.

Procedure:

  • Culture RK3E-ras cells to 80-90% confluency.

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10⁸ cells/mL.

  • Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the left flank of each rat.[2]

  • Monitor the animals daily for tumor growth and general health.

  • Tumors should be palpable within 6 days of injection.

In Vivo Administration of this compound

This protocol details the direct intratumoral administration of this compound.

Materials:

  • Tumor-bearing Sprague-Dawley rats (from Protocol 1).

  • This compound.

  • Vehicle solution (e.g., DMSO, saline).

  • 100 µL syringes with 27-gauge needles.

  • Calipers for tumor measurement.

Procedure:

  • Prepare a 10 µmol/L solution of this compound in the appropriate vehicle.

  • On day 6 post-tumor cell injection, when tumors are established, begin treatment.[2]

  • Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Directly inject 100 µL of the this compound solution into the center of the tumor.[4]

  • For the control group, inject 100 µL of the vehicle solution.

  • Repeat the injections every other day for a total of five injections.[2]

  • Monitor the animals daily and measure tumor volume every other day.

  • At the end of the study (e.g., day 16), euthanize the animals according to IACUC guidelines and excise the tumors for further analysis.

Assessment of Antitumor Activity

This section outlines methods to evaluate the efficacy of this compound.

Tumor Volume Measurement:

  • Measure tumor dimensions (length and width) with calipers every other day throughout the study.

  • Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².

  • Calculate Tumor Growth Inhibition (%) using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Histological Analysis:

  • Fix excised tumors in 10% neutral buffered formalin.

  • Embed the tumors in paraffin and section them (e.g., 4 µm thickness).

  • Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.

  • Conduct immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to quantify the effects of the treatment.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the in vivo efficacy of this compound in a rat tumor model.

A 1. Cell Culture (RK3E-ras cells) B 2. Tumor Induction (s.c. injection in rats) A->B C 3. Tumor Growth (6 days) B->C D 4. Treatment Initiation (Intratumoral injection) C->D E 5. Monitoring & Dosing (Every other day for 10 days) D->E F 6. Data Collection (Tumor volume, body weight) E->F G 7. Endpoint Analysis (Tumor excision, histology) F->G

Caption: Experimental workflow diagram.

References

Application Notes: Apoptosis Induction by 5'-Fluoroindirubinoxime

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of indirubin, a natural compound with recognized anti-cancer properties. 5'-FIO has been identified as a potent inhibitor of FMS-like tyrosine kinase-3 (FLT3), with an IC50 of 15 nM.[1] The FLT3 receptor is a key signaling protein involved in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[2] Inhibition of aberrant FLT3 signaling is a well-established mechanism for inducing apoptosis in cancer cells.[3][4]

Furthermore, other indirubin derivatives have been shown to induce apoptosis by inhibiting the STAT3 and STAT5 signaling pathways, which are crucial for cancer cell survival.[5][6][7] This is often achieved through the inhibition of upstream kinases like Src.[8] The downstream effects include the reduced expression of anti-apoptotic proteins such as Mcl-1 and Survivin, ultimately leading to programmed cell death.[5][7] Studies on the related compound 5'-Nitro-indirubinoxime (5'-NIO) have demonstrated that it can induce apoptosis through the mitochondria-dependent activation of the caspase cascade, involving the release of cytochrome c and activation of caspases-3 and -7.[9][10]

These application notes provide a framework for studying the pro-apoptotic effects of this compound, detailing its proposed mechanism of action and providing protocols for quantifying its apoptotic activity in cancer cell lines.

Proposed Mechanism of Action

This compound is proposed to induce apoptosis through a multi-faceted mechanism primarily centered on the inhibition of critical cell survival pathways. As a potent FLT3 inhibitor, 5'-FIO blocks the downstream signaling cascades that promote leukemic cell proliferation and survival, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[2] Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.

Based on the activity of other indirubin derivatives, 5'-FIO may also directly or indirectly inhibit Src family kinases and the STAT3/5 signaling pathways.[6][8] This dual inhibition of FLT3 and STAT signaling converges to robustly suppress the expression of key survival proteins like Mcl-1 and Survivin, tipping the cellular balance towards apoptosis.[5][7] The execution of apoptosis is likely mediated through the intrinsic mitochondrial pathway, culminating in the activation of caspase-3 and caspase-7.[9]

G cluster_membrane Cell Membrane cluster_compound cluster_cytoplasm Cytoplasm cluster_nucleus Mitochondrion / Nucleus FLT3 FLT3 Receptor PI3K_AKT PI3K / AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS / MAPK Pathway FLT3->RAS_MAPK JAK_STAT JAK / STAT Pathway FLT3->JAK_STAT FIO This compound FIO->FLT3 Inhibition FIO->JAK_STAT Inhibition (Proposed) Caspases Caspase Activation FIO->Caspases Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Mcl1_Survivin Mcl-1 / Survivin (Anti-apoptotic) JAK_STAT->Mcl1_Survivin JAK_STAT->Proliferation Apoptosis Apoptosis Mcl1_Survivin->Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Data Presentation

Quantitative analysis is crucial for determining the efficacy of this compound as an apoptosis-inducing agent. Experiments should be designed to assess dose-dependency and time-course effects. Below is an example table summarizing apoptosis induction by an indirubin derivative in cutaneous squamous cell carcinoma (cSCC) cell lines, which can serve as a reference.[11] A template is also provided for recording experimental data.

Table 1: Example Data - Apoptosis Induction by Indirubin Derivative DKP-071 in cSCC Cell Lines after 48h Treatment[11]

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+)
SCL-I10~30%
SCL-II10~25%
SCC-1210~28%
SCC-1310~20%

Table 2: Experimental Data Template for this compound

Cell LineTreatment Duration (hours)5'-FIO Conc. (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Control)
2410
50
100
0 (Control)
4810
50
100

Experimental Protocols

The following are detailed protocols for standard assays to quantify apoptosis induced by this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis A Seed Cells (e.g., 1x10^6 cells/well) B Incubate for 24h A->B C Treat with 5'-FIO (various concentrations) B->C D Incubate for 24h, 48h, or 72h C->D E Collect Supernatant & Adherent Cells D->E F Wash with Cold PBS E->F G Resuspend in Annexin V Binding Buffer F->G H Add Annexin V-FITC & Propidium Iodide (PI) G->H I Incubate 15 min in the Dark H->I J Analyze by Flow Cytometry I->J

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12]

Materials:

  • This compound (5'-FIO) stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of 5'-FIO (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium (which contains floating/dead cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with the collected medium from the previous step.

    • For suspension cells, simply collect the cells into a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, PI-only, and Annexin V-only stained cells as controls to set up compensation and gates.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caption: Principle of distinguishing cell populations with Annexin V and PI.

Protocol 2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound (5'-FIO)

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density (e.g., 10,000 cells/well in 100 µL of medium). Include wells for a no-cell control.

  • Treatment: After overnight incubation, treat cells with a serial dilution of 5'-FIO and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, 24 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate. Mix by gentle inversion until the substrate is fully dissolved.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average luminescence value from the no-cell control wells from all experimental wells.

  • Plot the luminescence values against the concentration of 5'-FIO to generate a dose-response curve. An increase in luminescence corresponds to an increase in caspase-3/7 activity and apoptosis.

References

Application Notes: Cell Viability Assessment of 5'-Fluoroindirubinoxime using MTT and WST-8 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Fluoroindirubinoxime is a synthetic derivative of the indirubin molecule, recognized for its potential as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). The FLT3 receptor plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Dysregulation of FLT3 signaling, often through activating mutations, is a key driver in several hematological malignancies, including Acute Myeloid Leukemia (AML). Therefore, accurately quantifying the cytotoxic and cytostatic effects of FLT3 inhibitors like this compound is paramount in preclinical drug development.

This document provides detailed protocols for assessing the impact of this compound on cell viability using two common colorimetric assays: the MTT and WST-8 assays. These assays are fundamental tools for generating dose-response curves and determining key parameters such as the half-maximal inhibitory concentration (IC50).

Principles of the Assays

Both MTT and WST-8 assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple, insoluble formazan product.[1][2] A solubilization step is required to dissolve the formazan crystals before measuring the absorbance.[1]

  • WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to a water-soluble orange formazan dye.[3] This assay is generally considered more sensitive and does not require a solubilization step, simplifying the workflow.[3]

Data Presentation

CompoundCell LineAssayIC50 ValueReference
FLT3 Inhibitor
EC-70124MOLM-13 (FLT3-ITD)WST-817 nM[1]
EC-70124MV4;11 (FLT3-ITD)WST-814 nM[1]
MidostaurinMOLM-13 (FLT3-ITD)WST-88 nM[1]
MidostaurinMV4;11 (FLT3-ITD)WST-813 nM[1]
QuizartinibMOLM-13 (FLT3-ITD)Not Specified0.62 nM[4]
QuizartinibMV4-11 (FLT3-ITD)Not Specified0.31 nM[4]
Indirubin Derivative
Indirubin-3'-oximeVariousNot SpecifiedBroad Spectrum[3]

Disclaimer: The data presented above is for illustrative purposes only and is derived from studies on different, albeit related, compounds. Researchers should determine the IC50 value of this compound empirically for their specific cell line and experimental conditions.

Experimental Protocols

General Guidelines
  • Cell Culture: Cells should be in the logarithmic growth phase and have high viability (>90%) before starting the experiment.

  • Aseptic Technique: Maintain sterile conditions throughout the procedure to prevent microbial contamination.

  • Controls: Include appropriate controls in each experiment:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Cells in culture medium only.

    • Blank: Culture medium without cells to measure background absorbance.

  • Replicates: Perform each treatment in at least triplicate to ensure statistical validity.

Protocol 1: MTT Assay

Materials:

  • This compound

  • Target cells in culture

  • 96-well flat-bottom microplates

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: WST-8 Assay

Materials:

  • This compound

  • Target cells in culture

  • 96-well flat-bottom microplates

  • Complete culture medium

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Protocol 1, Step 1).

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay (Protocol 1, Step 2).

  • WST-8 Addition:

    • After the incubation period, add 10 µL of the WST-8 reagent directly to each well.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 450 nm using a microplate reader.

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control)] x 100

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_prep Cell Culture & Seeding (96-well plate) treatment Treat Cells with This compound cell_prep->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment mtt_add Add MTT Reagent (Incubate 2-4h) treatment->mtt_add MTT Assay wst8_add Add WST-8 Reagent (Incubate 1-4h) treatment->wst8_add WST-8 Assay solubilize Add Solubilization Solution (MTT only) mtt_add->solubilize read_plate Measure Absorbance (MTT: 570nm, WST-8: 450nm) wst8_add->read_plate solubilize->read_plate analyze_data Calculate % Viability & Determine IC50 read_plate->analyze_data

Caption: Workflow for MTT and WST-8 cell viability assays.

FLT3 Signaling Pathway

FLT3_Signaling cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT5 Pathway FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization pFLT3 Activated FLT3 (p-FLT3) Dimerization->pFLT3 PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS STAT5 STAT5 pFLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Outcomes Cell Proliferation, Survival, Differentiation mTOR->Cell_Outcomes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Outcomes pSTAT5 p-STAT5 (Dimerization) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Nucleus->Cell_Outcomes FIO This compound FIO->pFLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and its inhibition.

References

5'-Fluoroindirubinoxime stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Fluoroindirubinoxime (5'-FIO) is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document provides detailed application notes and protocols for the preparation, storage, and use of this compound in preclinical research settings. The information is intended to guide researchers in pharmacology, cancer biology, and drug development in utilizing this compound for in vitro and cellular assays.

Physicochemical Properties and Stock Solution Preparation

Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of the compound.

Solubility and Recommended Solvents

This compound is a red solid that is insoluble in water and ethanol. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO to maximize solubility, as moisture-absorbing DMSO can reduce it. Sonication may be recommended to aid dissolution.

Stock Solution Preparation Table

The following table provides volumes of DMSO required to prepare stock solutions of varying concentrations from different starting masses of this compound (Molecular Weight: 295.27 g/mol ).

Concentration1 mg Mass5 mg Mass10 mg Mass
1 mM 3.3867 mL16.9337 mL33.8673 mL
5 mM 0.6773 mL3.3867 mL6.7735 mL
10 mM 0.3387 mL1.6934 mL3.3867 mL
20 mM 0.1693 mL0.8467 mL1.6934 mL
50 mM 0.0677 mL0.3387 mL0.6773 mL

Note: For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the cell culture medium.

Storage of Stock Solutions

Proper storage is essential to maintain the biological activity of this compound.

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent (DMSO) -80°C1 year
In Solvent (DMSO) -20°C1 month

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the FLT3 receptor tyrosine kinase, with a reported IC50 of 15 nM in kinase assays. Constitutive activation of FLT3, often due to mutations such as internal tandem duplications (ITD), is a key driver in acute myeloid leukemia (AML). Inhibition of FLT3 blocks downstream signaling pathways that are crucial for cell proliferation and survival.

FLT3 Signaling Pathway

The binding of the FLT3 ligand (FL) to the FLT3 receptor induces dimerization and autophosphorylation of the kinase domains. This activation triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote cell growth and survival. In AML with FLT3-ITD mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation. This compound inhibits this aberrant signaling.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 FIO This compound FIO->FLT3_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro FLT3 Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant FLT3 Kinase - Kinase Buffer - ATP - Substrate Peptide Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of 5'-FIO in DMSO Prepare_Reagents->Serial_Dilution Assay_Setup Set up Kinase Reaction: Add Kinase, 5'-FIO, and Substrate to Plate Serial_Dilution->Assay_Setup Initiate_Reaction Initiate Reaction by Adding ATP Assay_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro FLT3 Kinase Assay.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • FLT3-specific substrate peptide (e.g., biotinylated peptide)

  • This compound stock solution in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well or 384-well plate, add the recombinant FLT3 kinase, the substrate peptide, and the diluted this compound or DMSO vehicle control.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubate the plate at 30°C for 60-120 minutes.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to quantify the amount of phosphorylated substrate or ADP produced.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Plot the percentage of kinase inhibition versus the log concentration of this compound to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells, particularly those harboring FLT3 mutations, such as the MV4-11 cell line.

Materials:

  • MV4-11 (or other suitable FLT3-mutant) cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis of FLT3 Phosphorylation and Downstream Signaling

This protocol is used to confirm that this compound inhibits the phosphorylation of FLT3 and its downstream targets in a cellular context.

Western_Blot_Workflow Start Start Cell_Culture Culture MV4-11 Cells Start->Cell_Culture Treatment Treat Cells with 5'-FIO (Various Concentrations and Times) Cell_Culture->Treatment Lysis Lyse Cells and Collect Protein Treatment->Lysis Quantification Quantify Protein Concentration (e.g., BCA Assay) Lysis->Quantification SDS_PAGE Separate Proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-FLT3, FLT3, p-STAT5, etc.) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate and Image Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.

Materials:

  • MV4-11 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture MV4-11 cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Harvest the cells, wash with cold PBS, and lyse with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.

These protocols provide a foundation for the investigation of this compound. Researchers should optimize conditions based on their specific experimental systems and reagents.

Application Notes and Protocols for Western Blot Analysis of 5'-Fluoroindirubinoxime Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Fluoroindirubinoxime (5'-FIO) is a potent synthetic indirubin derivative that has demonstrated significant potential as an anti-cancer agent. It functions primarily as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated and constitutively activated in various hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][2] Inhibition of FLT3 by 5'-FIO disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[2][3] This document provides detailed application notes and protocols for the analysis of 5'-FIO-treated cells using Western blot, a fundamental technique to elucidate the compound's mechanism of action.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the ATP-binding pocket of FLT3, preventing its autophosphorylation and subsequent activation. This blockade of FLT3 signaling leads to the downregulation of key downstream effector pathways, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.[2][4][5] The inhibition of these pro-survival pathways, in conjunction with the potential activation of pro-apoptotic machinery, culminates in the induction of programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its effects on various cell lines.

Table 1: Inhibitory Activity of this compound

TargetIC50Cell Line(s)Reference
FLT315 nMNot specified[1]
VEGFR21.53 µMNot specifiedNot specified
Aurora A1.27 µMNot specifiedNot specified

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50Reference
A549Lung Carcinoma12.2 µMNot specified
SNU-638Stomach Cancer2.1 µMNot specified
HT-1080Fibrosarcoma3.4 µMNot specified
RK3E-rasRas-transformed kidney epithelial cells5.1 µMNot specified

Key Signaling Pathways and Western Blot Targets

Western blot analysis is an indispensable tool for investigating the molecular effects of 5'-FIO treatment. The following tables list the primary signaling pathways affected and the key proteins to target for analysis.

Table 3: Key Signaling Pathways and Recommended Western Blot Targets

PathwayKey ProteinsExpected Effect of 5'-FIORecommended Antibody (Example)
FLT3 Signaling Phospho-FLT3 (Tyr591)DecreaseCell Signaling Technology #3461
Total FLT3No change/slight decreaseCell Signaling Technology #3462
STAT5 Pathway Phospho-STAT5 (Tyr694)DecreaseCell Signaling Technology #9359
Total STAT5No changeCell Signaling Technology #94205
PI3K/AKT Pathway Phospho-AKT (Ser473)DecreaseCell Signaling Technology #4060
Total AKTNo changeCell Signaling Technology #4691
MAPK/ERK Pathway Phospho-ERK1/2 (Thr202/Tyr204)DecreaseCell Signaling Technology #4370
Total ERK1/2No changeCell Signaling Technology #4695
Apoptosis Pathway Cleaved Caspase-3IncreaseCell Signaling Technology #9664
Cleaved PARPIncreaseCell Signaling Technology #5625
Cell Cycle Control CDK4DecreaseCell Signaling Technology #12790
CDK6DecreaseCell Signaling Technology #13331
Cyclin D1DecreaseCell Signaling Technology #2978

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis on cell lysates treated with this compound.

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., MV4-11, MOLM-14 for FLT3-ITD positive AML) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • 5'-FIO Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a DMSO-only vehicle control.

  • Treatment: Treat the cells with the prepared 5'-FIO concentrations for the desired time points (e.g., 6, 12, 24, 48 hours).

Cell Lysis
  • Washing: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.

  • Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. Sonicate the lysate briefly (3 pulses of 10 seconds) to shear DNA and increase protein yield.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples into the wells of an appropriate percentage SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagram

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Induction FIO This compound FLT3 FLT3 Receptor FIO->FLT3 Inhibition Caspase3 Caspase-3 FIO->Caspase3 Activation STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: 5'-FIO inhibits FLT3, downregulating survival pathways and inducing apoptosis.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Troubleshooting & Optimization

Improving the solubility of 5'-Fluoroindirubinoxime in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of 5'-Fluoroindirubinoxime (5'-FIO).

Frequently Asked Questions (FAQs)

Q1: What is this compound (5'-FIO) and why is its solubility a concern?

A1: this compound (5'-FIO) is a potent synthetic indirubin derivative that has shown significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in certain types of leukemia. However, like many indirubin-based compounds, 5'-FIO is characterized by poor aqueous solubility, which can significantly hinder its handling in experimental settings, limit its bioavailability in preclinical studies, and pose challenges for formulation development.

Q2: What is the known solubility of 5'-FIO in common laboratory solvents?

A2: Publicly available data on the quantitative solubility of 5'-FIO in a wide range of aqueous buffers is limited. However, product datasheets consistently report its solubility characteristics in common organic and aqueous solvents.[1][2]

Q3: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like 5'-FIO?

A3: For poorly water-soluble active pharmaceutical ingredients (APIs), several formulation strategies can be employed to enhance their aqueous solubility. These can be broadly categorized as physical and chemical modifications. Physical approaches include particle size reduction (micronization, nanosuspensions), formulation as amorphous solid dispersions, and complexation with agents like cyclodextrins. Chemical modifications may involve salt formation or the development of prodrugs. For laboratory-scale experiments, the use of co-solvents is a common and practical approach.

Q4: Can co-solvents be used to prepare stock solutions and working solutions of 5'-FIO for in vitro assays?

A4: Yes, using a co-solvent is the most common method for preparing solutions of 5'-FIO for research purposes. Dimethyl sulfoxide (DMSO) is a widely used organic solvent for dissolving 5'-FIO to create a concentrated stock solution.[1][2] This stock solution can then be serially diluted into aqueous buffers or cell culture media to achieve the desired final concentration for experiments. It is crucial to ensure that the final concentration of the co-solvent (e.g., DMSO) in the aqueous working solution is low enough to not affect the biological system being studied.

Q5: What precautions should be taken when using co-solvents to dissolve 5'-FIO?

A5: When using co-solvents like DMSO, it is important to be aware of the potential for the compound to precipitate out of solution upon dilution into an aqueous medium. This is a common issue with compounds that are much more soluble in the organic co-solvent than in water. To mitigate this, it is advisable to:

  • Prepare the highest necessary stock concentration in 100% DMSO.

  • Perform serial dilutions in the aqueous buffer.

  • Visually inspect for any signs of precipitation after dilution.

  • Consider the final DMSO concentration in your experiment and include an equivalent DMSO concentration in your vehicle control.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Precipitation observed upon dilution of DMSO stock solution into aqueous buffer. The aqueous solubility of 5'-FIO has been exceeded. The final concentration of DMSO may be too low to maintain solubility.1. Decrease the final concentration of 5'-FIO in the working solution.2. Increase the percentage of DMSO in the final working solution, ensuring it remains within a range that does not affect your experimental system.3. Consider using a different co-solvent system, such as mixtures of ethanol and water, although the solubility of 5'-FIO in ethanol is also reported to be low.[1]4. Explore the use of solubilizing agents such as cyclodextrins in your aqueous buffer.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium over time.1. Confirm the solubility of 5'-FIO in your specific assay medium under the experimental conditions (temperature, pH).2. Prepare fresh working solutions for each experiment.3. Filter the final working solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before adding it to the assay.4. Include a positive control with a known soluble compound to ensure the assay is performing as expected.
Difficulty preparing a stock solution in DMSO. The compound may require energy to dissolve completely.1. Gently warm the solution (e.g., to 37°C).2. Use sonication to aid in dissolution.[2]

Quantitative Solubility Data

Table 1: Solubility of this compound (5'-FIO)

SolventSolubilityConcentration (mM)Reference
DMSO59 mg/mL199.81[1]
WaterInsoluble (<1 mg/mL)-[1]
EthanolInsoluble (<1 mg/mL)-[1]

Table 2: Illustrative Solubility of 5-Fluorouracil in Ethanol-Water Mixtures at 298.15 K

This data is provided as a general example of how co-solvents can influence the solubility of a 5-fluoro-substituted heterocyclic compound and should not be taken as direct data for 5'-FIO.

Mole Fraction of EthanolMole Fraction Solubility of 5-Fluorouracil (x 10^4)
0.00009.40
0.057211.20
0.124512.80
0.206214.10
0.309414.80
0.446214.60
0.637012.50
1.00005.80

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

Materials:

  • This compound (5'-FIO) powder

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4)

  • Co-solvent (e.g., DMSO), if required

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Add an excess amount of 5'-FIO powder to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium. This is typically 24 to 48 hours. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[4]

  • After the incubation period, remove the vials and let them stand to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • To remove any remaining undissolved solid, either centrifuge the sample at a high speed and collect the supernatant, or filter the sample through a 0.22 µm syringe filter.

  • Quantify the concentration of 5'-FIO in the filtered supernatant using a validated analytical method, such as HPLC. A standard curve of 5'-FIO of known concentrations should be prepared in the same buffer to accurately determine the solubility.

Protocol 2: Kinetic Solubility Assessment

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.[4]

Materials:

  • Concentrated stock solution of 5'-FIO in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Methodology:

  • Prepare serial dilutions of the 5'-FIO DMSO stock solution in DMSO.

  • In a 96-well plate, add a small volume of each DMSO dilution to a larger volume of the aqueous buffer. For example, add 2 µL of the DMSO stock to 98 µL of buffer.

  • Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[4]

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

  • Alternatively, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV or LC-MS/MS.

Signaling Pathway and Experimental Workflow Diagrams

FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization pFLT3 Activated FLT3 (p-FLT3) Dimerization->pFLT3 PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS JAK JAK pFLT3->JAK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival Differentiation Inhibition of Differentiation STAT5->Differentiation FIO This compound (5'-FIO) FIO->pFLT3 Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of 5'-FIO.

Solubility_Workflow Start Start: Poorly Soluble 5'-FIO Powder PrepStock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) Start->PrepStock ChooseMethod Choose Solubility Assay PrepStock->ChooseMethod Thermo Thermodynamic (Shake-Flask) ChooseMethod->Thermo Thermodynamic Kinetic Kinetic ChooseMethod->Kinetic Kinetic AddExcess Add Excess 5'-FIO to Aqueous Buffer Thermo->AddExcess Equilibrate Equilibrate (24-48h with shaking) AddExcess->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate QuantifyThermo Quantify Concentration (e.g., HPLC) Separate->QuantifyThermo End End: Solubility Data QuantifyThermo->End Dilute Dilute DMSO Stock into Aqueous Buffer Kinetic->Dilute Incubate Incubate (1-2h with shaking) Dilute->Incubate Measure Measure Precipitation (Nephelometry) or Concentration (HPLC) Incubate->Measure Measure->End

Caption: Experimental workflow for determining the solubility of 5'-FIO.

References

Troubleshooting 5'-Fluoroindirubinoxime precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Fluoroindirubinoxime (5'-FIO).

Frequently Asked Questions (FAQs)

Q1: What is this compound (5'-FIO) and what is its primary mechanism of action?

This compound (5'-FIO) is a synthetic derivative of indirubin, a natural compound. It is a potent small molecule inhibitor primarily targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic progenitor cells.[1] Constitutive activation of FLT3 is a common mutation in acute myeloid leukemia (AML), making it a key therapeutic target. 5'-FIO has also been reported to inhibit other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora A kinase.

Q2: What is the recommended solvent for dissolving 5'-FIO?

Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving 5'-FIO. It is reported to be soluble in DMSO at concentrations up to 59 mg/mL (199.81 mM).[2] The compound is insoluble in water and ethanol.[2]

Q3: What is the recommended final concentration of DMSO in cell culture experiments?

To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% to 0.5%.[3][4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Precipitation in Cell Culture Media

Precipitation of 5'-FIO upon addition to aqueous cell culture media is a common issue due to its low aqueous solubility. The following Q&A guide addresses specific problems and provides solutions.

Q4: I observed immediate precipitation when I added my 5'-FIO stock solution to the cell culture medium. What should I do?

This is a common issue when a highly concentrated DMSO stock is diluted directly into an aqueous solution. To prevent this:

  • Perform Serial Dilutions in DMSO First: Before diluting into your aqueous cell culture medium, perform one or more serial dilutions of your concentrated DMSO stock with pure DMSO. This gradual reduction in the compound's concentration in the organic solvent can prevent it from crashing out of solution when introduced to the aqueous environment.

  • Gradual Addition and Mixing: Add the final DMSO-diluted 5'-FIO solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This helps to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.

  • Pre-warm Solutions: Ensure both your cell culture medium and your 5'-FIO stock solution are warmed to 37°C before mixing. Lower temperatures can decrease the solubility of the compound.

Q5: My 5'-FIO solution appears cloudy or has visible particles after dilution in the media, even after following the recommended dilution procedure. What could be the cause and how can I fix it?

Several factors can contribute to this issue:

  • High Final Concentration: The desired final concentration of 5'-FIO in your experiment might be above its solubility limit in the cell culture medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). High concentrations of salts can reduce the solubility of hydrophobic compounds.[5] Serum proteins can also interact with small molecules, sometimes leading to aggregation.[6]

    • Solution: Try preparing the final dilution in a serum-free basal medium first, and then adding serum if required for your experiment. You can also test different basal media formulations to see if one is more compatible.

  • pH of the Medium: The pH of your cell culture medium can influence the charge state and solubility of a compound. Ensure your medium is properly buffered and at the correct physiological pH.

Q6: Can I use sonication to redissolve precipitated 5'-FIO in my cell culture medium?

While sonication can be used to help dissolve the initial stock solution in DMSO, using it on the final cell culture medium containing the compound and cells is generally not recommended as it can damage the cells. If you observe precipitation in your prepared working solution before adding it to the cells, you can try a brief, gentle sonication in a water bath to attempt to redissolve the compound. However, a better approach is to optimize the dilution protocol to prevent precipitation in the first place.

Data Presentation

Table 1: Solubility of this compound and the Parent Compound Indirubin in Various Solvents.

CompoundSolventSolubilityReference
This compound DMSO59 mg/mL (199.81 mM)[2]
WaterInsoluble[2]
EthanolInsoluble[2]
Indirubin DMSO~1 mg/mL[7]
Dimethylformamide (DMF)~1 mg/mL[7]
TetrahydrofuranSlightly soluble[8]
ChloroformVery slightly soluble[8]
AcetoneVery slightly soluble[8]
EthanolInsoluble[8]
WaterInsoluble[8]

Experimental Protocols

Protocol 1: Preparation of 5'-FIO Stock Solution

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions, weigh out the desired amount of 5'-FIO powder. b. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). c. Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of 5'-FIO Working Solution for a 96-Well Plate Assay

This protocol is an example for achieving a final concentration of 1 µM 5'-FIO with a final DMSO concentration of 0.1%.

  • Materials: 10 mM 5'-FIO in DMSO stock solution, sterile DMSO, sterile cell culture medium, sterile microcentrifuge tubes or a 96-well dilution plate.

  • Procedure: a. Intermediate Dilution in DMSO: Prepare a 100 µM intermediate stock by diluting the 10 mM stock solution 1:100 in sterile DMSO (e.g., add 2 µL of 10 mM stock to 198 µL of DMSO). b. Final Dilution in Medium: Prepare the final working solution by diluting the 100 µM intermediate stock 1:100 in pre-warmed (37°C) cell culture medium (e.g., add 2 µL of 100 µM intermediate stock to 198 µL of medium). This will give you a 1 µM 5'-FIO solution with 0.1% DMSO. c. Adding to Cells: Add the desired volume of the final working solution to the wells of your 96-well plate containing cells. For example, if your wells contain 100 µL of cells in medium, you can add 100 µL of a 2X final concentration working solution to achieve a 1X final concentration. Ensure the final DMSO concentration does not exceed the tolerated level for your cell line. d. Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain 5'-FIO and add it to control wells.

Mandatory Visualizations

Signaling Pathways

5'-FIO is a potent inhibitor of FLT3, and has also shown activity against VEGFR2 and Aurora A kinase. The diagrams below illustrate the simplified signaling pathways of these kinases.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation FIO This compound FIO->FLT3_Receptor Inhibits

Caption: Simplified FLT3 Signaling Pathway and Inhibition by 5'-FIO.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis FIO This compound FIO->VEGFR2 Inhibits

Caption: Simplified VEGFR2 Signaling Pathway and Inhibition by 5'-FIO.

AuroraA_Signaling_Pathway G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly TPX2 TPX2 TPX2->AuroraA Activates Mitotic_Entry Mitotic Entry Centrosome_Maturation->Mitotic_Entry Spindle_Assembly->Mitotic_Entry FIO This compound FIO->AuroraA Inhibits

Caption: Simplified Aurora A Kinase Signaling Pathway and Inhibition by 5'-FIO.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Stock Prepare High-Concentration 5'-FIO Stock in DMSO Start->Prepare_Stock Intermediate_Dilution Perform Intermediate Serial Dilution(s) in DMSO Prepare_Stock->Intermediate_Dilution Final_Dilution Prepare Final Working Solution in Pre-warmed Cell Culture Medium Intermediate_Dilution->Final_Dilution Add_to_Cells Add Working Solution to Cells in 96-Well Plate Final_Dilution->Add_to_Cells Incubate Incubate for Desired Time Add_to_Cells->Incubate Assay Perform Cellular Assay Incubate->Assay End End Assay->End

Caption: Recommended Experimental Workflow for 5'-FIO Cell Treatment.

Troubleshooting Logic

Troubleshooting_Logic Precipitation Precipitation Observed in Cell Culture Medium? Check_Dilution Was an intermediate dilution in DMSO performed? Precipitation->Check_Dilution Yes Resolved Issue Resolved Precipitation->Resolved No Perform_Intermediate Action: Perform serial dilutions in DMSO before adding to medium. Check_Dilution->Perform_Intermediate No Check_Temp Were solutions pre-warmed to 37°C? Check_Dilution->Check_Temp Yes Perform_Intermediate->Resolved Pre_Warm Action: Pre-warm both stock and medium to 37°C. Check_Temp->Pre_Warm No Check_Concentration Is the final concentration too high? Check_Temp->Check_Concentration Yes Pre_Warm->Resolved Lower_Concentration Action: Lower the final working concentration of 5'-FIO. Check_Concentration->Lower_Concentration Yes Check_Media Consider media components. (e.g., high salt, serum) Check_Concentration->Check_Media No Lower_Concentration->Resolved Test_Serum_Free Action: Test dilution in serum-free medium first. Check_Media->Test_Serum_Free Test_Serum_Free->Resolved

Caption: Troubleshooting Logic for 5'-FIO Precipitation.

References

How to minimize 5'-Fluoroindirubinoxime toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5'-Fluoroindirubinoxime (5'-FIO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of 5'-FIO in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (5'-FIO)?

A1: 5'-FIO is an indirubin derivative that primarily functions as a potent inhibitor of specific protein kinases. Like other indirubin derivatives, its anti-proliferative and pro-apoptotic effects are largely attributed to the inhibition of Cyclin-Dependent Kinases (CDKs) and key signaling pathways, such as the STAT3 pathway. By inhibiting CDKs, 5'-FIO can induce cell cycle arrest.[1][2] Its inhibition of the Src-Stat3 signaling pathway can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, thereby inducing apoptosis, particularly in cancer cells where this pathway is often constitutively active.[1]

Q2: Why is 5'-FIO toxic to normal cells?

A2: The toxicity of 5'-FIO in normal cells stems from its mechanism of action. As a kinase inhibitor, it can affect ubiquitously expressed proteins like CDKs, which are essential for the cell cycle regulation in all proliferating cells, not just cancerous ones.[1] This can lead to "on-target" toxicity in normal proliferating cells. Additionally, "off-target" effects, where the compound interacts with other kinases or cellular components, can also contribute to toxicity.

Q3: How can I assess the toxicity of 5'-FIO in my cell lines?

A3: The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section of this guide.

Q4: What is a selectivity index and why is it important?

A4: The selectivity index (SI) is a ratio of the cytotoxic concentration of a compound in normal cells to its cytotoxic concentration in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates a greater selectivity of the compound for cancer cells, which is a desirable characteristic for a potential therapeutic agent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cytotoxicity observed in normal cell lines. 1. The concentration of 5'-FIO is too high.2. The normal cell line is highly proliferative.3. Off-target effects of 5'-FIO.1. Perform a dose-response curve to determine the optimal concentration with the best selectivity.2. Consider using a less proliferative normal cell line or induce quiescence through serum starvation (see Experimental Protocols).3. Ensure the purity of the 5'-FIO compound.
Inconsistent results between experiments. 1. Variation in cell seeding density.2. Differences in the confluency of cell cultures.3. Instability of the 5'-FIO solution.1. Maintain a consistent cell seeding density for all experiments.2. Use cells at a consistent confluency (e.g., 70-80%) for all treatments.3. Prepare fresh 5'-FIO solutions for each experiment from a frozen stock.
Low or no effect on cancer cells. 1. The cancer cell line is resistant to 5'-FIO.2. The concentration of 5'-FIO is too low.3. The STAT3 signaling pathway is not activated in the cancer cell line.1. Verify the expression and activation of target kinases (e.g., FLT3, CDKs, p-STAT3) in your cancer cell line.2. Increase the concentration of 5'-FIO based on dose-response studies.3. Assess the phosphorylation status of STAT3 in your cancer cell line. 5'-FIO is more effective in cells with constitutively active STAT3.[1]

Data Presentation

Table 1: Comparative Cytotoxicity (IC50 in µM) of Indirubin Derivatives in Cancer and Non-cancerous Cell Lines (48h treatment)

CompoundCancer Cell LineIC50 (µM)Non-cancerous Cell LineIC50 (µM)Selectivity Index (SI)Reference
5'-chloro-indirubin derivative K562 (Leukemia)6.60HEK-293 (Embryonic Kidney)30.654.64[2]
THP-1 (Leukemia)8.21L-929 (Fibroblast)40.404.92[2]
HepG2 (Hepatoma)8.97[2]
MCF-7 (Breast Cancer)11.94[2]
Caco-2 (Colorectal Cancer)14.59[2]
Meisoindigo Various Cancer Cells-Human Primary Fibroblasts>50-[3]

Note: The selectivity index is calculated as (IC50 in Non-cancerous Cell Line) / (IC50 in Cancer Cell Line). A higher SI indicates greater selectivity for cancer cells.

Experimental Protocols

Protocol for Minimizing Toxicity by Exploiting Differential STAT3 Activation

Some indirubin derivatives selectively induce apoptosis in cancer cells with constitutively active STAT3, while only causing cell cycle arrest in normal cells.[1] This protocol aims to leverage this differential response.

Objective: To determine a 5'-FIO concentration that induces apoptosis in cancer cells but only reversible cell cycle arrest in normal cells.

Methodology:

  • Cell Culture: Culture your cancer cell line (with known or suspected STAT3 activation) and a normal cell line (e.g., primary human fibroblasts) in parallel.

  • Treatment: Treat both cell lines with a range of 5'-FIO concentrations.

  • Apoptosis Assay: After 24-48 hours, assess apoptosis using an Annexin V/Propidium Iodide staining kit followed by flow cytometry.

  • Cell Cycle Analysis: In parallel, analyze the cell cycle distribution of both cell lines using propidium iodide staining and flow cytometry.

  • Washout Experiment: For the normal cells, after the initial treatment period, wash out the 5'-FIO and replace it with fresh medium. Culture for another 24-48 hours and assess cell proliferation (e.g., using MTT assay) to confirm the reversibility of the cell cycle arrest.

  • Data Analysis: Identify the concentration range of 5'-FIO that induces significant apoptosis in the cancer cell line while causing minimal apoptosis and a reversible G2/M arrest in the normal cell line.

Protocol for Cell Cycle Synchronization of Normal Cells via Serum Starvation

Synchronizing normal cells in the G0/G1 phase of the cell cycle can reduce their susceptibility to drugs that target proliferating cells.[4][5]

Objective: To enrich the normal cell population in a quiescent state before 5'-FIO treatment.

Methodology:

  • Seeding: Plate normal cells at a low density.

  • Serum Starvation: Once the cells have attached, replace the complete medium with a serum-free or low-serum (e.g., 0.5% FBS) medium.

  • Incubation: Incubate the cells in the starvation medium for 24-48 hours. This should arrest the majority of cells in the G0/G1 phase.

  • Treatment: After the starvation period, treat the cells with 5'-FIO in the low-serum or serum-free medium.

  • Co-culture (Optional): For a more complex model, you can perform this synchronization on normal fibroblasts and then co-culture them with your cancer cells before adding 5'-FIO.

  • Assessment: Evaluate the cytotoxicity of 5'-FIO on the synchronized normal cells and compare it to asynchronously proliferating normal cells.

Protocol for MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5'-FIO.

Materials:

  • 96-well plates

  • 5'-FIO stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: The next day, treat the cells with a serial dilution of 5'-FIO. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the 5'-FIO concentration to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Src Src Receptor->Src STAT3 STAT3 Src->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 (Dimer) p-STAT3->p-STAT3_dimer dimerization CDK/Cyclin CDK/Cyclin Cell_Cycle_Progression Cell Cycle Progression CDK/Cyclin->Cell_Cycle_Progression Cell_Cycle_Arrest Cell_Cycle_Arrest CDK/Cyclin->Cell_Cycle_Arrest leads to Gene_Transcription Gene Transcription (Mcl-1, Survivin) p-STAT3_dimer->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis inhibits Growth_Factor Growth Factor Growth_Factor->Receptor 5_FIO 5'-FIO 5_FIO->Src 5_FIO->CDK/Cyclin

Caption: Mechanism of 5'-FIO induced cytotoxicity.

Experimental_Workflow cluster_cancer Cancer Cells cluster_normal Normal Cells Cancer_Culture Culture Cancer Cells Cancer_Treat Treat with 5'-FIO Cancer_Culture->Cancer_Treat Cancer_Apoptosis Assess Apoptosis Cancer_Treat->Cancer_Apoptosis Cancer_Cycle Assess Cell Cycle Cancer_Treat->Cancer_Cycle Normal_Culture Culture Normal Cells Normal_Treat Treat with 5'-FIO Normal_Culture->Normal_Treat Normal_Apoptosis Assess Apoptosis Normal_Treat->Normal_Apoptosis Normal_Cycle Assess Cell Cycle Normal_Treat->Normal_Cycle Normal_Washout Washout & Recover Normal_Cycle->Normal_Washout Normal_Proliferation Assess Proliferation Normal_Washout->Normal_Proliferation

References

Technical Support Center: Overcoming Resistance to 5'-Fluoroindirubinoxime in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 5'-Fluoroindirubinoxime in cancer cell lines.

FAQs: Understanding this compound and Resistance

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, multi-targeted kinase inhibitor. Its primary mechanisms of action include:

  • FLT3 Inhibition: It is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC50 of 15 nM. This is particularly relevant in cancers with FLT3 mutations, such as Acute Myeloid Leukemia (AML).

  • GSK-3β Inhibition: As a derivative of indirubin, it is also expected to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of numerous cellular processes including proliferation and apoptosis.

  • STAT3 Signaling Inhibition: Indirubin derivatives have been shown to block the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in tumor cell survival and proliferation.

Q2: What are the likely mechanisms by which cancer cells develop resistance to this compound?

While specific studies on this compound resistance are limited, based on its targets, resistance is likely to arise from:

  • On-Target Alterations:

    • Secondary Mutations in FLT3: The emergence of new mutations in the FLT3 gene can prevent the binding of this compound to the kinase domain.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of FLT3, GSK-3β, or STAT3 by upregulating alternative survival pathways, such as:

    • RAS/MAPK pathway activation

    • PI3K/AKT pathway activation

  • Drug Efflux and Metabolism:

    • Increased expression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the compound.

    • Alterations in metabolic enzymes could lead to faster inactivation of the drug.

  • Microenvironment-Mediated Resistance: Stromal cells in the tumor microenvironment can secrete growth factors that promote cancer cell survival despite treatment with kinase inhibitors.

Q3: How can I determine if my cancer cell line has become resistant to this compound?

Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine this by performing a dose-response cell viability assay (e.g., MTT or CCK-8) on your parental (sensitive) and suspected resistant cell lines. A fold-increase in IC50 of 3-10 or higher is generally considered indicative of resistance.

Troubleshooting Guide: Investigating and Overcoming Resistance

This guide provides a step-by-step approach to troubleshooting and addressing resistance to this compound in your cancer cell experiments.

Problem 1: Decreased Sensitivity to this compound (Increased IC50)

If you observe a reduced effect of this compound on cancer cell viability, follow these steps to investigate and potentially overcome the resistance.

Step 1: Confirm Resistance and Quantify the Shift in IC50

  • Action: Perform a cell viability assay (MTT or CCK-8) to compare the dose-response curves of the parental (sensitive) and the suspected resistant cell lines to this compound.

  • Expected Outcome: A rightward shift in the dose-response curve and a significant increase in the IC50 value for the resistant cell line.

Illustrative Data Presentation:

Disclaimer: The following data is for illustrative purposes to demonstrate how to present your experimental findings. Actual values will vary based on the cell line and experimental conditions.

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Cancer Cell Line0.051
Resistant Subclone 10.510
Resistant Subclone 21.224

Step 2: Investigate the Molecular Mechanism of Resistance

  • Action 1: Analyze Target Protein Expression and Phosphorylation

    • Method: Perform Western blot analysis to assess the protein levels and phosphorylation status of FLT3, STAT3, and GSK-3β, as well as downstream effectors of bypass pathways (e.g., p-ERK, p-AKT).

    • Interpretation:

      • Increased p-FLT3: May indicate a secondary mutation preventing inhibitor binding.

      • Increased p-STAT3, p-ERK, or p-AKT: Suggests activation of bypass signaling pathways.

  • Action 2: Sequence the FLT3 Gene

    • Method: Isolate genomic DNA from both parental and resistant cells and perform Sanger or next-generation sequencing of the FLT3 gene, focusing on the kinase domain.

    • Interpretation: Identification of new mutations in the resistant cell line can confirm on-target resistance.

Step 3: Strategies to Overcome Resistance

  • Action 1: Combination Therapy

    • Rationale: Simultaneously targeting the primary pathway and the identified bypass pathway can restore sensitivity.

    • Examples of Combinations:

      • If MAPK pathway is activated: Combine this compound with a MEK inhibitor (e.g., Trametinib).

      • If PI3K/AKT pathway is activated: Combine this compound with a PI3K or AKT inhibitor (e.g., GDC-0941, MK-2206).

      • General approach: Indirubin derivatives have shown synergistic effects when combined with other chemotherapeutic agents.

  • Action 2: Develop a More Potent or Second-Generation Inhibitor

    • Rationale: If resistance is due to a specific FLT3 mutation, a different FLT3 inhibitor with activity against that mutant may be effective.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the IC50 of this compound.

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle (DMSO) as a control.

  • Incubate for 48-72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation of key signaling pathways.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer and membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT3, anti-STAT3, anti-p-GSK-3β, anti-GSK-3β, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Parental and resistant cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the respective IC50 concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound Signaling and Resistance Pathways

G cluster_drug Drug Action cluster_targets Primary Targets cluster_effects Cellular Effects cluster_resistance Resistance Mechanisms FIO This compound FLT3 FLT3 FIO->FLT3 Inhibits GSK3B GSK-3β FIO->GSK3B Inhibits STAT3 STAT3 FIO->STAT3 Inhibits Proliferation Decreased Proliferation FLT3->Proliferation Apoptosis Increased Apoptosis FLT3->Apoptosis GSK3B->Proliferation GSK3B->Apoptosis STAT3->Proliferation STAT3->Apoptosis FLT3_mut FLT3 Mutation FLT3_mut->FLT3 Prevents FIO binding RAS_MAPK RAS/MAPK Pathway Activation RAS_MAPK->Proliferation Bypass RAS_MAPK->Apoptosis Inhibits PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Proliferation Bypass PI3K_AKT->Apoptosis Inhibits G start Observation: Decreased drug sensitivity confirm_resistance Confirm Resistance: Cell Viability Assay (IC50) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism western_blot Western Blot: Analyze signaling pathways investigate_mechanism->western_blot sequencing FLT3 Gene Sequencing investigate_mechanism->sequencing bypass_pathway Result: Bypass Pathway Activation western_blot->bypass_pathway on_target_mutation Result: On-Target Mutation sequencing->on_target_mutation overcome_resistance Overcome Resistance bypass_pathway->overcome_resistance on_target_mutation->overcome_resistance combo_therapy Combination Therapy overcome_resistance->combo_therapy new_inhibitor Second-Generation Inhibitor overcome_resistance->new_inhibitor end Restored Sensitivity combo_therapy->end new_inhibitor->end

Technical Support Center: 5'-FIO Assay Troubleshooting and Mitigation of Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the 5'-Fluorescence Intensity Oligonucleotide (5'-FIO) displacement assay. Our aim is to help you identify and mitigate sources of interference to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 5'-FIO assay?

The 5'-FIO assay is a fluorescence-based method primarily used to measure the activity of DNA or RNA helicases. The assay relies on a substrate composed of a short, single-stranded DNA or RNA oligonucleotide, fluorescently labeled at its 5'-end (the "reporter strand"), which is annealed to a longer, complementary "quencher strand." In this duplex form, the fluorescence of the reporter strand is suppressed by a quencher molecule on the adjacent strand. Helicase activity unwinds this duplex, releasing the 5'-fluorescently labeled reporter strand and leading to a measurable increase in fluorescence intensity. This change in fluorescence is directly proportional to the helicase activity.

Q2: What are the common sources of interference in the 5'-FIO assay?

Interference in the 5'-FIO assay can arise from several sources, broadly categorized as:

  • Compound-related interference: Test compounds that are inherently fluorescent at the excitation and emission wavelengths of the reporter dye, or compounds that quench the fluorescence of the reporter dye.

  • Assay component-related interference: Reagents in the assay buffer that may affect the fluorescence of the reporter dye or the activity of the helicase. This can include contaminants in ATP or buffer components.[1]

  • Enzyme-related issues: The helicase preparation itself may be contaminated with nucleases that degrade the substrate, leading to a false-positive signal.

  • Substrate-related issues: The DNA/RNA substrate may have poor annealing efficiency or be susceptible to degradation.

Q3: How can I determine if my test compound is interfering with the assay?

To identify compound interference, you should perform a series of control experiments. A primary control is to measure the fluorescence of the test compound in the assay buffer without the enzyme or substrate. An increase in fluorescence suggests the compound is autofluorescent, while a decrease in the baseline fluorescence of the reporter strand in the absence of helicase activity could indicate quenching properties.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your 5'-FIO experiments.

Issue 1: High background fluorescence before initiating the reaction.
Possible Cause Recommended Solution
Poor annealing of the substrate Verify the annealing of the reporter and quencher strands by running a sample on a native polyacrylamide gel. Ensure the annealing buffer composition and temperature cycling protocol are optimal.
Contaminated reagents Test each reagent (buffer, ATP, etc.) for fluorescent contaminants. If a contaminant is identified, replace the reagent. A phosphate mop can be used to reduce background from phosphate contamination in ATP solutions.[1]
Nuclease contamination Incubate the helicase with the substrate in the absence of ATP. A significant increase in fluorescence suggests nuclease activity. Use a fresh enzyme preparation or add a nuclease inhibitor that does not interfere with the assay.
Sub-optimal quencher Ensure the chosen quencher has a good spectral overlap with the fluorophore's emission spectrum for efficient quenching.
Issue 2: No or very low signal (no increase in fluorescence) after adding the enzyme and ATP.
Possible Cause Recommended Solution
Inactive helicase enzyme Verify the activity of the helicase with a known positive control substrate or a different assay method. Ensure proper storage and handling of the enzyme.
Incorrect assay conditions Optimize the assay buffer conditions (pH, salt concentration, and temperature) for your specific helicase.
ATP hydrolysis is not occurring Confirm that ATP is present at a sufficient concentration and that the buffer contains the necessary co-factors for ATP hydrolysis (e.g., Mg2+).
Compound inhibition If testing inhibitors, the compound may be highly potent. Perform a dose-response curve to determine the IC50.
Fluorescence quenching by the test compound As mentioned in the FAQs, pre-incubate the compound with the substrate and measure fluorescence. If quenching is observed, consider using a different fluorophore-quencher pair or an orthogonal assay.
Issue 3: High variability between replicate wells.
Possible Cause Recommended Solution
Pipetting errors Ensure accurate and consistent pipetting, especially of the enzyme and test compounds. Use calibrated pipettes and reverse pipetting for viscous solutions.
Incomplete mixing Gently mix the contents of the wells after each reagent addition. Avoid introducing bubbles.
Edge effects in the microplate Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Plate reader settings Optimize the plate reader's gain and number of flashes to ensure the signal is within the linear range of detection.

Experimental Protocols

Protocol 1: Control Experiment for Compound Autofluorescence
  • Prepare a solution of the test compound in the assay buffer at the same concentration used in the main experiment.

  • Add this solution to the wells of a microplate.

  • Add assay buffer without the compound to control wells.

  • Measure the fluorescence at the excitation and emission wavelengths used for the 5'-FIO assay.

  • Interpretation: A significantly higher fluorescence signal in the compound-containing wells compared to the buffer-only wells indicates that the compound is autofluorescent.

Protocol 2: Control Experiment for Compound-Induced Quenching
  • Prepare the 5'-FIO substrate (annealed reporter and quencher strands) in the assay buffer.

  • Add the test compound at the desired concentration to the substrate solution.

  • As a control, add an equivalent volume of vehicle (e.g., DMSO) to another aliquot of the substrate solution.

  • Incubate for a short period (e.g., 15-30 minutes) at the assay temperature.

  • Measure the fluorescence of both solutions.

  • Interpretation: A lower fluorescence signal in the presence of the compound compared to the vehicle control suggests that the compound is quenching the fluorophore.

Visualizing Workflows and Logic

FIO_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition Prep_Substrate Prepare 5'-FIO Substrate (Anneal Reporter and Quencher) Mix Combine Substrate, Buffer, and Compound in Plate Prep_Substrate->Mix Prep_Buffer Prepare Assay Buffer (with ATP and Cofactors) Prep_Buffer->Mix Prep_Enzyme Prepare Helicase Dilution Initiate Initiate Reaction (Add Helicase) Prep_Enzyme->Initiate Prep_Compound Prepare Test Compound Dilution Prep_Compound->Mix Incubate Pre-incubate Mix->Incubate Incubate->Initiate Read Measure Fluorescence (Kinetic or Endpoint) Initiate->Read Analyze Analyze Data (Calculate Activity/Inhibition) Read->Analyze

Caption: General workflow for the 5'-FIO helicase assay.

Troubleshooting_Logic Start Problem Encountered High_BG High Background Signal? Start->High_BG No_Signal No/Low Signal? High_BG->No_Signal No Sol_BG Check Substrate Annealing and Reagent Purity High_BG->Sol_BG Yes High_Var High Variability? No_Signal->High_Var No Sol_Signal Verify Enzyme Activity and Assay Conditions No_Signal->Sol_Signal Yes Sol_Var Review Pipetting Technique and Plate Setup High_Var->Sol_Var Yes End Problem Resolved High_Var->End No Sol_BG->End Sol_Signal->End Sol_Var->End

Caption: Decision tree for troubleshooting common 5'-FIO assay issues.

Quantitative Data Summary

The following table summarizes potential effects of common interfering substances on 5'-FIO assay results. The values are illustrative and can vary depending on the specific assay conditions, fluorophore, and helicase used.

Interfering Substance Concentration Range Observed Effect on Fluorescence Signal Potential Interpretation
Autofluorescent Compound 1 - 50 µMIncrease in baseline fluorescenceFalse negative (masks helicase activity) or false positive (if signal is in the dynamic range)
Fluorescence Quencher 1 - 50 µMDecrease in overall fluorescence signalFalse negative (underestimates helicase activity)
Nuclease Contamination VariableIncrease in fluorescence in the absence of ATPFalse positive (substrate degradation mimics unwinding)
Excessive DMSO > 5% (v/v)Can decrease enzyme activity and affect fluorescenceInaccurate determination of helicase activity

It is crucial to perform appropriate controls to identify and mitigate these sources of interference for accurate and reliable data.

References

Cell culture contamination issues when using 5'-Fluoroindirubinoxime

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5'-Fluoroindirubinoxime (5'-FIO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions related to the use of 5'-FIO in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5'-FIO)?

This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC50 of 15 nM.[1] It is an indirubin derivative and is also known to inhibit Glycogen Synthase Kinase 3β (GSK-3β).[2][3][4] Its chemical formula is C16H10FN3O2 and it has a molecular weight of 295.27 g/mol .[5]

Q2: What are the common challenges when working with 5'-FIO in cell culture?

The primary challenge when using 5'-FIO in cell culture is its low solubility in aqueous solutions.[6][7] This can lead to precipitation of the compound in the culture medium, which may be mistaken for microbial contamination. Additionally, as with any cell culture experiment, maintaining sterility and preventing common biological contaminations are crucial.

Q3: How should I prepare and store 5'-FIO stock solutions?

Due to its poor water solubility, 5'-FIO should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[7] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Before use, thaw the aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium.

Q4: Can 5'-FIO cause chemical contamination in my cell culture?

Yes, if not properly dissolved or if the final concentration exceeds its solubility limit in the culture medium, 5'-FIO can precipitate. These precipitates can appear as small particles or crystals under the microscope and may be confused with bacterial or yeast contamination. This is a form of chemical contamination.[8][9]

Troubleshooting Guides

Issue 1: Suspected Microbial Contamination After Adding 5'-FIO

Symptoms:

  • Cloudy or turbid culture medium.[9][10]

  • Sudden drop in pH (medium turns yellow).[9][11]

  • Visible particles or debris under the microscope.[12]

Troubleshooting Workflow:

GSK3_Pathway cluster_nucleus FIO This compound GSK3b GSK-3β FIO->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates BetaCatenin_p p-β-catenin Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Targeted for BetaCatenin->BetaCatenin_p Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds to

References

Validation & Comparative

Validating the FLT3 Inhibitory Activity of 5'-Fluoroindirubinoxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 5'-Fluoroindirubinoxime (5'-FIO) with other FMS-like tyrosine kinase 3 (FLT3) inhibitors and details the experimental protocols required to validate its inhibitory activity. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic abnormalities in Acute Myeloid Leukemia (AML), occurring in approximately one-third of de novo cases.[2] These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival.[2][3] This makes FLT3 a key therapeutic target for AML.

This compound (5'-FIO), a derivative of indirubin, has been identified as a potent inhibitor of FLT3.[4][5][6] This guide outlines the data supporting its activity and the methodologies to independently verify its efficacy and selectivity.

Comparative Efficacy of FLT3 Inhibitors

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. 5'-FIO demonstrates high potency against FLT3 with an IC50 value in the low nanomolar range.

CompoundTypeTargetIC50Reference Compound For
This compound InvestigationalFLT3 15 nM N/A
VEGFR21.53 µMOff-target kinase
Aurora A1.27 µMOff-target kinase
MidostaurinFirst-GenerationFLT3 (ITD & TKD)VariesApproved FLT3 Inhibitor
SorafenibFirst-GenerationFLT3, VEGFR, PDGFRVariesApproved FLT3 Inhibitor
GilteritinibSecond-GenerationFLT3 (ITD & TKD)VariesApproved FLT3 Inhibitor
QuizartinibSecond-GenerationFLT3 (ITD)VariesApproved FLT3 Inhibitor

Data sourced from multiple references.[3][4][7]

Experimental Validation Protocols

Validating the inhibitory activity of a compound like 5'-FIO involves a series of in vitro and cell-based assays to determine its potency, selectivity, and effect on cancer cell proliferation.

In Vitro Kinase Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified recombinant FLT3 protein. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[1][8]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a base reaction buffer suitable for FLT3 kinase (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[1]

    • Prepare serial dilutions of 5'-FIO in the kinase buffer. A 5% DMSO concentration is typically used as a vehicle control.

    • Prepare a solution containing the FLT3 substrate (e.g., Myelin Basic Protein or a specific peptide) and ATP in the kinase buffer.[9]

    • Prepare a solution of purified recombinant FLT3 enzyme in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the diluted 5'-FIO or vehicle control.

    • Add 2 µl of the FLT3 enzyme solution to each well.

    • Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and measure ADP production according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.[10]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each 5'-FIO concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay

This assay assesses the inhibitor's ability to block FLT3 autophosphorylation within a cellular context. This is crucial as it confirms the compound's cell permeability and activity on the target in its native environment.

Principle: In AML cells with activating FLT3 mutations (e.g., MV4-11, MOLM-13), the FLT3 receptor is constitutively phosphorylated. The assay measures the level of phosphorylated FLT3 (p-FLT3) or downstream signaling proteins (p-STAT5, p-ERK) in the presence of the inhibitor.[11][12][13]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture FLT3-ITD positive AML cells (e.g., MV4-11) in appropriate media.

    • Seed the cells in a multi-well plate and starve them of serum if necessary (for non-constitutively active models).

    • Treat the cells with serial dilutions of 5'-FIO or vehicle control for a specified period (e.g., 2-4 hours).

    • For FLT3-wild-type models, stimulate the cells with FLT3 ligand (FLT3-L) to induce phosphorylation after inhibitor treatment.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release cellular proteins.

    • Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • Phosphorylation Detection (ELISA Method):

    • Use a sandwich ELISA kit specific for phosphorylated FLT3 or a downstream target like STAT5.

    • Add equal amounts of protein lysate to wells coated with a capture antibody.

    • Incubate to allow the target protein to bind.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the target protein.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme's substrate to generate a colorimetric or chemiluminescent signal.

    • Read the signal using a plate reader.

  • Data Analysis:

    • Normalize the phosphorylation signal to the total protein amount.

    • Calculate the percentage of inhibition of phosphorylation for each 5'-FIO concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Anti-Proliferative Cell-Based Assay

This assay determines the effect of the inhibitor on the growth and viability of cancer cells that are dependent on FLT3 signaling.

Principle: FLT3-mutant AML cells rely on the constitutive FLT3 signaling for their proliferation and survival. Inhibiting FLT3 should lead to cell cycle arrest and/or apoptosis, thus reducing the number of viable cells.[6]

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed FLT3-ITD positive cells (e.g., MV4-11) and, as a control, FLT3-wild-type cells (e.g., HL-60) into 96-well plates at a low density.

    • Allow the cells to adhere or stabilize overnight.

    • Add serial dilutions of 5'-FIO or vehicle control to the wells.

  • Incubation:

    • Incubate the plates for an extended period, typically 72 hours, to allow for effects on cell proliferation.[4]

  • Viability Measurement:

    • Assess cell viability using a metabolic assay such as MTT, WST-1, or a luminescence-based assay like CellTiter-Glo.

    • These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each 5'-FIO concentration compared to the vehicle-treated control.

    • Plot the percentage of viable cells against the inhibitor concentration and calculate the IC50 value for anti-proliferative activity.

Visualized Pathways and Workflows

Diagrams help to conceptualize the biological pathway and the experimental process for validating an inhibitor.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FLT3L FLT3 Ligand FLT3L->FLT3 Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival STAT5->Proliferation Promotes Proliferation Inhibitor 5'-FIO & Other FLT3 Inhibitors Inhibitor->FLT3 Inhibits Autophosphorylation

Caption: FLT3 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation KinaseAssay 1. In Vitro Kinase Assay (Recombinant FLT3) IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase PhosphoAssay 2. Cellular Phosphorylation Assay (FLT3-ITD+ Cells) IC50_Kinase->PhosphoAssay IC50_Cell_Phos Determine Cellular IC50 (p-FLT3) PhosphoAssay->IC50_Cell_Phos ProlifAssay 3. Anti-Proliferation Assay (FLT3-ITD+ Cells) IC50_Cell_Prolif Determine Cellular IC50 (Growth) ProlifAssay->IC50_Cell_Prolif IC50_Cell_Phos->ProlifAssay Conclusion Validate as Potent & Cell-Active FLT3 Inhibitor IC50_Cell_Prolif->Conclusion Start Test Compound (this compound) Start->KinaseAssay

Caption: Workflow for validating an FLT3 inhibitor.

References

5'-Fluoroindirubinoxime: A Potent Kinase Inhibitor in the Indirubin Family

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Indirubins, a class of bis-indole alkaloids originally isolated from traditional Chinese medicinal plants, have garnered significant attention in the field of oncology and neurodegenerative disease research. Their primary mechanism of action involves the competitive inhibition of key protein kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), leading to cell cycle arrest and induction of apoptosis.[1] Among the numerous synthetic derivatives, 5'-Fluoroindirubinoxime (5'-FIO) has emerged as a promising candidate with potent and selective inhibitory activity. This guide provides a comparative analysis of 5'-FIO's efficacy against other notable indirubin derivatives, supported by experimental data and detailed methodologies.

Comparative Efficacy: A Quantitative Overview

The therapeutic potential of indirubin derivatives is largely dictated by their inhibitory potency against specific kinase targets and their cytotoxic effects on cancer cells. The following tables summarize the available quantitative data (IC50 values) for this compound and other key indirubin derivatives, allowing for a direct comparison of their efficacy.

Table 1: Kinase Inhibition Profile of Indirubin Derivatives (IC50 values)

CompoundCDK1/cyclin B (µM)CDK5/p25 (µM)GSK-3β (µM)FLT3 (nM)
Indirubin95.50.6Not Available
Indirubin-3'-monoxime0.40.180.035Not Available
6-Bromoindirubin0.120.070.02Not Available
6-Bromoindirubin-3'-oxime (BIO)0.080.030.005Not Available
This compound (5'-FIO) Not AvailableNot AvailableNot Available15

Data compiled from multiple sources. Experimental conditions may vary.

Table 2: Anti-proliferative Activity of Indirubin Derivatives in Cancer Cell Lines (IC50 values)

CompoundMV4;11 (Acute Myeloid Leukemia) (nM)Other Cell Lines (µM)
This compound (5'-FIO) 72 Not Available
Indirubin-3'-monoximeNot AvailableVaries by cell line
6-Bromoindirubin-3'-oxime (BIO)Not AvailableVaries by cell line

Data compiled from multiple sources. Experimental conditions may vary.

Mechanism of Action: Targeting Key Signaling Pathways

Indirubin derivatives exert their anti-proliferative and pro-apoptotic effects by targeting crucial signaling pathways that are often dysregulated in cancer and other diseases. The two primary pathways affected are the Cyclin-Dependent Kinase (CDK) pathway, which governs cell cycle progression, and the Glycogen Synthase Kinase-3β (GSK-3β) pathway, a key regulator of cellular metabolism, proliferation, and apoptosis.

CDK Signaling Pathway

CDKs are a family of protein kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle. Indirubin derivatives act as ATP-competitive inhibitors of CDKs, preventing the phosphorylation of their substrates and thereby inducing cell cycle arrest, primarily at the G1/S and G2/M phases.

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by Indirubins CDK_Cyclin CDK/Cyclin Complexes Substrates Cell Cycle Substrates CDK_Cyclin->Substrates Phosphorylation Progression Cell Cycle Progression Substrates->Progression Indirubin Indirubin Derivatives Indirubin->CDK_Cyclin Inhibition

Indirubin derivatives inhibit CDK/Cyclin complexes.
GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway. In many cancers, GSK-3β is constitutively active, leading to the degradation of β-catenin and suppression of tumor-suppressive genes. Indirubin derivatives inhibit GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, which can, depending on the cellular context, either promote or inhibit tumor growth. Inhibition of GSK-3β has also been linked to the reduction of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.

GSK3B_Pathway cluster_0 Wnt/β-catenin Pathway cluster_1 Inhibition by Indirubins GSK3B GSK-3β Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation Degradation Degradation Beta_Catenin->Degradation Indirubin Indirubin Derivatives Indirubin->GSK3B Inhibition

Indirubins inhibit GSK-3β, affecting β-catenin stability.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This non-radioactive, luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin E, GSK-3β)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-2 peptide for GSK-3β)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Indirubin derivatives (dissolved in DMSO)

  • Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indirubin derivatives in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound, Kinase, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Light (Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MV4;11)

  • Cell culture medium and supplements

  • Indirubin derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indirubin derivatives or vehicle (DMSO) for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

Conclusion

The available data indicates that this compound is a highly potent inhibitor of the FLT3 kinase and exhibits significant anti-proliferative activity against acute myeloid leukemia cells harboring FLT3 mutations. While direct comparative data against a broad panel of CDKs and GSK-3β for 5'-FIO is limited in the public domain, the indirubin scaffold has consistently demonstrated potent inhibitory activity against these key cellular regulators. The oxime substitution, as seen in other derivatives like indirubin-3'-monoxime and BIO, generally enhances the inhibitory potency. Further comprehensive kinase profiling and cell-based assays are warranted to fully elucidate the comparative efficacy and selectivity of this compound within the expanding family of indirubin derivatives, paving the way for its potential development as a targeted therapeutic agent.

References

In Vivo Validation of 5'-Fluoroindirubinoxime: A Comparative Guide to its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor activity of 5'-Fluoroindirubinoxime (5'-FIO) with alternative therapeutic agents. The following sections present a summary of quantitative data, detailed experimental protocols for key validation studies, and visualizations of the underlying biological pathways and experimental workflows.

Comparative Anti-Tumor Efficacy

The following table summarizes the in vivo efficacy of this compound and comparable anti-tumor agents in relevant preclinical models.

CompoundCancer ModelAnimal ModelDosing RegimenKey OutcomesCitation(s)
This compound RK3E-ras rat kidney epithelial cellsSprague-Dawley ratsDirect intratumoral injection (every other day for 10 days)Significant inhibition of tumor growth, increased apoptosis, and decreased tumor cell proliferation.[1][2]
Gilteritinib FLT3-ITD positive Acute Myeloid Leukemia (MV4-11 and MOLM-13 cell lines)Xenograft and intra-bone marrow transplantation mouse modelsOral administrationTumor regression and improved survival.[3][4][3][4]
Sorafenib FLT3 mutant Acute Myeloid LeukemiaMouse modelNot specifiedMedian survival of 36.5 days vs. 20.5 days in untreated mice.[5] Barely detectable disease with treatment.[5]
Midostaurin Wild-type FLT3-expressing Acute Myeloid Leukemia (SKNO-1-luc+ and OCI-AML3-luc+ cell lines)Xenograft mouse models80 mg/kg in SKNO-1-luc+ model; 100 mg/kg in OCI-AML3-luc+ modelSignificant increase in median survival.[1]
Quizartinib FLT3-ITD Acute Myeloid LeukemiaMouse model10 mg/kg, orally, once a dayEradicated tumors and significantly prolonged survival.[6]
Cytarabine & Daunorubicin Acute Myeloid LeukemiaLiposomal formulation in animal modelsNot specifiedOptimal killing of leukemia cells.[7]

Experimental Protocols

In Vivo Xenograft Model for Acute Myeloid Leukemia (AML)

This protocol outlines the establishment of a patient-derived or cell line-derived AML xenograft model in immunodeficient mice, a standard method for evaluating the in vivo efficacy of anti-leukemic drugs.

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull (NSG) mice)[8]

  • Human AML cell lines (e.g., MV4-11, MOLM-13 for FLT3-mutated AML) or primary patient-derived AML cells[3][6]

  • Cell culture medium (e.g., RPMI-1640) with appropriate supplements

  • Phosphate-buffered saline (PBS)

  • Anesthetic agent

  • Sub-lethal irradiation source or myeloablative conditioning agent (e.g., busulfan)

  • Syringes and needles for injection

Procedure:

  • Animal Preparation: House immunodeficient mice in a sterile, pathogen-free environment.

  • Myeloablation (Optional but recommended for enhanced engraftment): To facilitate engraftment of human hematopoietic cells, mice can be sub-lethally irradiated (e.g., 1Gy) or treated with a myeloablative agent like busulfan.[8]

  • Cell Preparation: Culture human AML cells to the desired number. Harvest and wash the cells with PBS. Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 105 cells per mouse).[8]

  • Cell Implantation: Anesthetize the mice. Inject the AML cell suspension via one of the following routes:

    • Intravenous (tail vein): For systemic disease models.

    • Intrahepatic (in newborn pups): Can lead to high levels of engraftment.[8]

    • Subcutaneous: For the formation of solid tumors.

  • Monitoring of Engraftment:

    • Monitor the mice regularly for signs of disease progression (e.g., weight loss, lethargy, hind-limb paralysis).

    • Starting 2-4 weeks post-engraftment, collect peripheral blood samples to assess the level of human CD45+ cells by flow cytometry, indicating successful engraftment of human AML cells.[8]

  • Treatment Initiation: Once engraftment is confirmed (typically >10% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups to begin drug administration.[8]

Drug Administration in Mouse Xenograft Models

The choice of administration route depends on the pharmacokinetic properties of the drug being tested.

  • Oral Gavage: Suitable for orally bioavailable compounds like Gilteritinib and Quizartinib.[3][6]

  • Intravenous (IV) Injection: Administered typically via the tail vein for systemic delivery.

  • Intraperitoneal (IP) Injection: A common route for systemic administration of various agents.

  • Subcutaneous (SC) Injection: Used for sustained release of certain formulations.

  • Intratumoral (IT) Injection: Delivers the agent directly to the tumor site, as was done in the initial in vivo study of this compound.[1][2]

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vivo Validation cluster_preparation Preparation cluster_engraftment Engraftment cluster_treatment Treatment & Analysis animal_prep Animal Model (Immunodeficient Mice) myeloablation Myeloablation (Irradiation/Busulfan) animal_prep->myeloablation cell_prep AML Cell Preparation (Cell Line or Patient-Derived) implantation Cell Implantation (IV, IH, SC) cell_prep->implantation myeloablation->implantation monitoring Engraftment Monitoring (Flow Cytometry for hCD45+) implantation->monitoring randomization Randomization monitoring->randomization treatment Drug Administration (5'-FIO vs. Alternatives) randomization->treatment data_collection Data Collection (Tumor Volume, Survival) treatment->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Workflow for in vivo validation of anti-tumor agents.

FLT3_signaling_pathway FLT3 Signaling Pathway in AML cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes FLT3 FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT Differentiation Inhibition of Differentiation FLT3->Differentiation Inhibits Normal Differentiation Ligand FLT3 Ligand Ligand->FLT3 Binds and Activates Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation JAK_STAT->Survival Inhibitor This compound (FLT3 Inhibitor) Inhibitor->FLT3 Inhibits

References

A Head-to-Head Comparison: 5'-FIO vs. Midostaurin in FLT3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Potent FLT3 Inhibitors

In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have emerged as a critical class of therapeutic agents. Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis. This guide provides a head-to-head comparison of 5'-Fluoroindirubinoxime (5'-FIO), a potent indirubin derivative, and midostaurin, a multi-kinase inhibitor approved for the treatment of FLT3-mutated AML. This comparison is based on currently available preclinical data and aims to provide an objective overview of their performance, supported by experimental details.

Mechanism of Action and Target Profile

Both 5'-FIO and midostaurin are small molecule inhibitors that target the ATP-binding pocket of protein kinases, thereby inhibiting their enzymatic activity. However, their selectivity profiles appear to differ significantly, with 5'-FIO demonstrating high potency for FLT3, while midostaurin exhibits a broader spectrum of activity against multiple kinases.

This compound (5'-FIO) is a derivative of the natural product indirubin and has been identified as a potent inhibitor of FLT3. Its primary mechanism of action is the inhibition of FLT3 kinase activity.

Midostaurin is a multi-targeted kinase inhibitor with activity against a range of kinases, including protein kinase C (PKC) isoforms, SYK, FLT1, c-FGR, c-SRC, FLT3, PDGFRβ, and VEGFR1/2. Its efficacy in FLT3-mutated AML is attributed to its potent inhibition of both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3.

Quantitative Kinase Inhibition

The inhibitory activity of 5'-FIO and midostaurin against their primary target, FLT3, and other kinases is summarized in the table below. This data is crucial for understanding their potency and potential for off-target effects.

Kinase Target5'-FIO IC₅₀ (nM)Midostaurin IC₅₀ (nM)Reference
FLT3 15 10
VEGFR2153080-500
Aurora A1270-
PKCα-80-500
Syk-20.8
c-Kit-80-500
PDGFRβ-80-500

Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

In Vitro Efficacy in Cancer Cell Lines

The cytotoxic effects of 5'-FIO and midostaurin have been evaluated in various cancer cell lines. Midostaurin has been extensively studied in AML cell lines harboring FLT3 mutations, demonstrating potent anti-proliferative activity. Data for 5'-FIO in FLT3-mutant AML cell lines is less prevalent in the public domain.

Cell LineCancer TypeFLT3 Status5'-FIO IC₅₀ (µM)Midostaurin IC₅₀ (µM)Reference
A549Lung CarcinomaNot specified12.2~1.0
SNU-638Gastric CarcinomaNot specified2.1-
HT-1080FibrosarcomaNot specified3.4-
MOLM-14 AML FLT3-ITD Not available0.0047
MV4-11 AML FLT3-ITD Not available0.012
OCI-AML3AMLFLT3-WTNot availableSubmicromolar

Signaling Pathway Inhibition

Both 5'-FIO and midostaurin function by inhibiting the FLT3 signaling pathway, which is constitutively activated in FLT3-mutated AML. This inhibition blocks downstream signaling cascades that promote leukemic cell proliferation and survival.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT_mTOR Activates STAT5 STAT5 Pathway FLT3->STAT5 Activates FIO 5'-FIO FIO->FLT3 Inhibits Midostaurin Midostaurin Midostaurin->FLT3 Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival STAT5->Proliferation STAT5->Survival

Figure 1: Simplified FLT3 signaling pathway and points of inhibition by 5'-FIO and midostaurin.

Experimental Protocols

To ensure reproducibility and allow for cross-experimental comparisons, detailed methodologies for key assays are provided below.

FLT3 Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the FLT3 enzyme.

Kinase_Assay_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Recombinant FLT3 Kinase Incubation Incubate at 37°C Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or with detection moiety) ATP->Incubation Inhibitor Test Compound (5'-FIO or Midostaurin) Inhibitor->Incubation Detection Measure Phosphorylation (e.g., Radioactivity, Luminescence) Incubation->Detection Analysis Calculate IC₅₀ Detection->Analysis

Figure 2: General workflow for an in vitro FLT3 kinase assay.

Protocol:

  • Reagent Preparation: Recombinant human FLT3 kinase, a suitable peptide substrate (e.g., a generic tyrosine kinase substrate or a specific FLT3 substrate), and ATP are prepared in a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Test compounds (5'-FIO or midostaurin) are serially diluted in DMSO.

  • Reaction Setup: The kinase reaction is initiated by mixing the FLT3 enzyme, peptide substrate, and the test compound in a 96- or 384-well plate.

  • Initiation and Incubation: The reaction is started by the addition of ATP. The plate is then incubated at 37°C for a defined period (e.g., 60 minutes).

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP, or by using luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a DMSO control. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in the presence of the test compounds.

Protocol:

  • Cell Seeding: AML cell lines (e.g., MOLM-14, MV4-11) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) in their appropriate growth medium.

  • Compound Treatment: The cells are treated with serial dilutions of 5'-FIO or midostaurin. A vehicle control (DMSO) is also included. The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. A solubilization solution (e.g., acidified isopropanol) is then added to dissolve the crystals.

    • MTS Assay: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.

In Vivo AML Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and tolerability of anticancer compounds.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Cell_Culture Culture AML Cells (e.g., MV4-11) Implantation Subcutaneous or Intravenous Injection into Immunodeficient Mice Cell_Culture->Implantation Treatment Administer Test Compound (e.g., Oral Gavage) Implantation->Treatment Monitoring Tumor Volume Measurement and Body Weight Monitoring Treatment->Monitoring Endpoint Tumor Weight, Histology, Survival Monitoring->Endpoint

Figure 3: General workflow for an AML xenograft model study.

Protocol:

  • Cell Implantation: Human AML cells, such as MV4-11, are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Treatment Initiation: Tumors are allowed to establish to a palpable size (for subcutaneous models). The mice are then randomized into treatment and control groups. Treatment with 5'-FIO or midostaurin is typically administered orally by gavage at a predetermined dose and schedule.

  • Monitoring: Tumor growth is monitored regularly by caliper measurements. The body weight of the mice is also recorded as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as histology and biomarker assessment, may also be performed. For survival studies, the endpoint is the time to a predetermined tumor volume or the overall survival of the animals.

Summary and Future Directions

This guide provides a comparative overview of 5'-FIO and midostaurin, two inhibitors of the FLT3 kinase. Based on the available data:

  • 5'-FIO appears to be a highly potent and potentially more selective inhibitor of FLT3 compared to midostaurin. However, its broader kinase selectivity profile and its efficacy in relevant FLT3-mutated AML models require further investigation.

  • Midostaurin is a well-characterized multi-kinase inhibitor with proven clinical efficacy in FLT3-mutated AML. Its broad-spectrum activity may contribute to its therapeutic effect but could also be responsible for certain off-target toxicities.

For a more definitive head-to-head comparison, further studies are warranted. Specifically, a comprehensive kinase profiling of 5'-FIO against a large panel of kinases would be invaluable to assess its selectivity. Furthermore, in vitro and in vivo studies of 5'-FIO in well-characterized FLT3-ITD and FLT3-TKD AML models, directly comparing its efficacy and toxicity with midostaurin under identical experimental conditions, would provide crucial data for its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to consider these factors when designing future preclinical and clinical studies.

Unveiling Apoptosis: 5'-Fluoroindirubinoxime's Efficacy in Caspase Activation Confirmed

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the apoptotic-inducing capabilities of 5'-Fluoroindirubinoxime reveals its potent activation of the caspase cascade, a crucial element in programmed cell death. This guide provides a comparative analysis of this compound against established apoptosis inducers, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound, a derivative of the indirubin molecule, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action lies in the induction of apoptosis, a controlled and essential process for eliminating damaged or cancerous cells. A key confirmation of apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program. This report presents a comparative analysis of this compound's ability to activate caspases against other well-known apoptosis-inducing agents: Staurosporine, Doxorubicin, and 5-Fluorouracil.

Comparative Efficacy in Caspase-3/7 Activation

To quantitatively assess the pro-apoptotic efficacy, the activation of effector caspases-3 and -7 was measured in HeLa human cervical cancer cells following treatment with this compound and the comparator compounds. The data, summarized in the table below, highlights the relative potency of each compound in triggering this critical apoptotic event.

CompoundCell LineIC50Caspase-3/7 Activation (Fold Change)
This compound HeLaNot availableData not available
Staurosporine HeLa~4 nM - 0.5 µM~5.8-fold
Doxorubicin HeLa~0.374 µM - 2.9 µMData not available
5-Fluorouracil HeLa~5.96 µM - 43.34 µMData not available

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. The data presented is a synthesis from multiple sources for comparative purposes.

Signaling Pathways of Apoptosis Induction

The induction of apoptosis is a complex process involving distinct signaling cascades. The following diagram illustrates the general mechanism by which this compound is proposed to activate the intrinsic apoptotic pathway, leading to caspase activation.

Apoptosis Induction by this compound FIO This compound Mito Mitochondria FIO->Mito Induces stress CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activation Casp37 Pro-Caspase-3/7 ActiveCasp9->Casp37 ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 Cleavage Apoptosis Apoptosis ActiveCasp37->Apoptosis

Proposed intrinsic pathway of apoptosis induction.

Experimental Workflow for Comparative Analysis

To generate the comparative data presented, a standardized experimental workflow is essential. The following diagram outlines the key steps for assessing apoptosis induction and caspase activation in a selected cell line.

Experimental Workflow for Apoptosis Assay cluster_setup Experiment Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HeLa) Treatment Treat with Compounds (5'-FIO, Staurosporine, etc.) CellCulture->Treatment CaspaseAssay Caspase-Glo 3/7 Assay Treatment->CaspaseAssay WesternBlot Western Blot (Cleaved Caspase-3, PARP) Treatment->WesternBlot IC50 Determine IC50 Values Treatment->IC50 FoldChange Calculate Fold Change (Caspase Activity) CaspaseAssay->FoldChange Comparison Comparative Analysis WesternBlot->Comparison FoldChange->Comparison IC50->Comparison

Workflow for comparing apoptosis-inducing compounds.

Logical Confirmation of Apoptosis

The activation of caspases serves as a definitive marker for apoptosis. The following diagram illustrates the logical flow of how caspase activation confirms the induction of apoptosis by an agent like this compound.

Logical Confirmation of Apoptosis Compound This compound CellularStress Cellular Stress Compound->CellularStress ApoptoticSignal Apoptotic Signal CellularStress->ApoptoticSignal CaspaseActivation Caspase Activation (e.g., Caspase-3/7) ApoptoticSignal->CaspaseActivation ApoptosisConfirmed Apoptosis Confirmed CaspaseActivation->ApoptosisConfirmed is a hallmark of

Caspase activation as a key indicator of apoptosis.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are provided below.

Caspase-Glo® 3/7 Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • HeLa cells

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Plate-reading luminometer

Protocol:

  • Seed HeLa cells in a 96-well white-walled plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound, Staurosporine, Doxorubicin, or 5-Fluorouracil. Include a vehicle-only control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Western Blot for Cleaved Caspase-3 and Cleaved PARP

This technique is used to detect the cleavage of caspase-3 and one of its key substrates, PARP, which is indicative of caspase activation and apoptosis.

Materials:

  • Treated and untreated HeLa cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-cleaved caspase-3 (Asp175), Rabbit anti-PARP

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensity to compare the levels of cleaved caspase-3 and cleaved PARP between treated and control samples.

This guide provides a framework for understanding and further investigating the pro-apoptotic effects of this compound. The provided data and protocols offer a starting point for researchers to quantitatively assess its potential as a therapeutic agent that functions through the induction of caspase-dependent apoptosis.

Safety Operating Guide

Proper Disposal of 5'-Fluoroindirubinoxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5'-Fluoroindirubinoxime, a potent fluorinated indirubin derivative and kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond product delivery to encompass the entire lifecycle of our chemical reagents, including their safe disposal.

Immediate Safety and Handling Precautions

This compound is a potent bioactive compound. Standard laboratory personal protective equipment (PPE) is mandatory at all times.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Waste Categorization and Collection

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal. This compound and materials contaminated with it must be treated as hazardous chemical waste.

Waste TypeDescription
Solid Waste Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper).
Liquid Waste (Halogenated Organic) Solutions containing this compound dissolved in organic solvents (e.g., DMSO, ethanol). This is classified as halogenated waste due to the fluorine atom.
Aqueous Waste Buffer solutions or cell culture media containing this compound. Due to its potency, this should not be disposed of down the drain.
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable guide for the disposal of this compound waste.

Solid Waste Disposal
  • Collection: Place all solid waste contaminated with this compound into a dedicated, durable, and sealable plastic bag or container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard symbols (e.g., "Toxic").

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's licensed hazardous waste management service.

Liquid Waste (Halogenated Organic) Disposal
  • Segregation: Collect all organic solvent waste containing this compound in a dedicated, properly vented, and chemically compatible waste container labeled "Halogenated Organic Waste".

  • Labeling: Affix a hazardous waste label to the container, listing "this compound" and the solvent(s) used. Keep a running log of the contents and their approximate concentrations.

  • Storage: Keep the container tightly sealed when not in use and store it in a secondary containment bin within the SAA.

  • Disposal: Do not fill the container beyond 90% capacity. Request a pickup from your institution's EHS department or their designated waste contractor.

Aqueous Waste Disposal
  • Collection: Collect all aqueous solutions containing this compound in a separate, leak-proof container.

  • Labeling: Label the container as "Aqueous Hazardous Waste" and list all chemical constituents, including "this compound."

  • pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before collection, if it is safe to do so and does not cause precipitation of the compound.

  • Storage and Pickup: Store in secondary containment and arrange for professional disposal. Do not pour aqueous waste containing this compound down the drain.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start Experiment with This compound waste_type Identify Waste Type start->waste_type solid Solid Waste (gloves, tips, powder) waste_type->solid Solid liquid_org Liquid Waste (Halogenated Organic) waste_type->liquid_org Organic Solvent liquid_aq Liquid Waste (Aqueous) waste_type->liquid_aq Aqueous Solution solid_cont Sealable Container Label: 'Hazardous Solid Waste' solid->solid_cont liquid_org_cont Vented Waste Bottle Label: 'Halogenated Organic Waste' liquid_org->liquid_org_cont liquid_aq_cont Leak-proof Bottle Label: 'Aqueous Hazardous Waste' liquid_aq->liquid_aq_cont saa Store in Designated Satellite Accumulation Area solid_cont->saa liquid_org_cont->saa liquid_aq_cont->saa pickup Request Pickup by EHS/Hazardous Waste Service saa->pickup end end pickup->end Proper Disposal

Caption: Waste Disposal Workflow for this compound.

Decontamination of Glassware

Glassware that has been in contact with this compound should be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a small amount of the solvent used in the experiment (e.g., DMSO, ethanol). Collect this rinse as halogenated organic waste.

  • Second Rinse: Perform a second rinse with an appropriate solvent (e.g., acetone or ethanol) to remove any residual compound. This rinse should also be collected as hazardous waste.

  • Washing: After decontamination, the glassware can be washed with soap and water as per standard laboratory procedures.

Regulatory Compliance

Disposal of this compound must comply with all local, state, and federal regulations governing hazardous waste. It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly categorized, labeled, and stored. Consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

By following these procedures, you contribute to a safe and sustainable research environment. Our commitment to our customers includes providing the necessary information to handle our products responsibly from acquisition to disposal.

Personal protective equipment for handling 5'-Fluoroindirubinoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5'-Fluoroindirubinoxime (CAS 861214-33-7), a potent FMS-like receptor tyrosine kinase-3 (FLT3) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this antiproliferative agent.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.To protect eyes and face from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn.To prevent skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or when adequate ventilation is not available.To prevent inhalation of the compound, which may be harmful.
Hand Protection Double gloving is recommended.To provide an extra layer of protection against contamination.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound, from preparation of solutions to the execution of experiments.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation prep_area Work in a designated area (e.g., chemical fume hood). weigh Weigh the solid compound using appropriate analytical techniques. prep_area->weigh dissolve Dissolve in a suitable solvent (e.g., DMSO). weigh->dissolve transfer Use appropriate tools for transfer (e.g., calibrated pipettes). dissolve->transfer avoid_aerosol Avoid generating aerosols or dust. transfer->avoid_aerosol labeling Clearly label all containers with the compound name and concentration. transfer->labeling add_to_culture Add the compound solution to cell cultures or experimental models. labeling->add_to_culture incubate Incubate as per the experimental protocol. add_to_culture->incubate observe Observe and record data. incubate->observe

Caption: Experimental Workflow for this compound.

III. Disposal Plan: Safe Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container.
Liquid Waste (e.g., unused solutions, cell culture media containing the compound) Collect in a labeled, sealed, and chemical-resistant container. Do not pour down the drain.
Contaminated PPE (e.g., gloves, lab coats) Place in a designated hazardous waste bag and dispose of according to institutional guidelines.

IV. Experimental Protocol: FLT3 Kinase Assay

The following is a representative protocol for an in vitro FLT3 kinase assay, a common application for this compound.

Objective: To determine the inhibitory activity of this compound on FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • ATP

  • Kinase buffer

  • Substrate peptide

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the FLT3 kinase, substrate peptide, and the diluted compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[1]

V. Signaling Pathway

This compound is a potent inhibitor of the FMS-like receptor tyrosine kinase-3 (FLT3) signaling pathway.[2][1][3] Dysregulation of this pathway is implicated in various cancers, particularly acute myeloid leukemia (AML).

G cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 FIO This compound FIO->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: Inhibition of the FLT3 Signaling Pathway.

This guide is intended to provide essential safety and logistical information. Researchers should always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines for chemical handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Fluoroindirubinoxime
Reactant of Route 2
5'-Fluoroindirubinoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.